Acid-PEG10-t-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H54O14 |
|---|---|
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H54O14/c1-28(2,3)42-27(31)5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-26(29)30/h4-25H2,1-3H3,(H,29,30) |
Clé InChI |
KRZFTDCILTTYSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG10-t-butyl Ester: Properties and Applications
For researchers, scientists, and professionals in drug development, a deep understanding of bifunctional linkers is paramount for the successful design of advanced therapeutics. Acid-PEG10-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that offers significant advantages in bioconjugation, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its fundamental properties, experimental protocols for its use, and its role in therapeutic modalities.
Core Properties and Specifications
This compound is characterized by a decaethylene glycol spacer, which imparts hydrophilicity and favorable pharmacokinetic properties to the resulting conjugates.[3] The molecule is flanked by a terminal carboxylic acid and a t-butyl protected carboxyl group, allowing for sequential and controlled conjugation reactions.[3][4]
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄O₁₄ | [3][4] |
| Molecular Weight | 614.73 g/mol | [3][4] |
| Purity | ≥98% (HPLC) | [3][4] |
| Appearance | Liquid | [5] |
| Solubility | DMSO, DCM, DMF | [3][4] |
| Storage Conditions | -20°C, desiccated | [3][4] |
| Calculated Molecular Length | 45.2 Å | [4] |
Understanding the stability of this compound under various conditions is crucial for its effective use and storage.
| Condition | Observation | Reference |
| Acidic (pH < 4) | Complete deprotection within 2 hours | [4] |
| Oxidative (3% H₂O₂) | ≤5% degradation | [4] |
| Thermal (40°C/75% RH) | 2% decomposition over 6 months | [4] |
Experimental Protocols and Methodologies
The utility of this compound lies in the orthogonal reactivity of its two terminal groups. The following protocols outline the key experimental procedures for the deprotection of the t-butyl ester and the subsequent coupling of the free carboxylic acid.
Protocol 1: Deprotection of the t-Butyl Ester Group
The t-butyl ester serves as a protecting group for the carboxylic acid. Its removal is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[6]
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[6]
-
Cold diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[7]
-
Cool the solution to 0°C in an ice bath.[7]
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate contains sensitive residues like tryptophan or methionine, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to trap the released tert-butyl cations.[6][7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[7]
-
The deprotected product can be precipitated by the addition of cold diethyl ether.[6]
-
For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free acid.[7]
Protocol 2: Amide Coupling of the Carboxylic Acid
The terminal carboxylic acid can be readily conjugated to primary amines using carbodiimide-mediated coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]
Materials:
-
Deprotected Acid-PEG10-linker
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, to improve efficiency)
-
Appropriate buffer (e.g., MES buffer for protein conjugations)[8]
-
DMSO or DMF (if needed to dissolve linker)
Procedure:
-
Dissolve the deprotected Acid-PEG10-linker in a suitable solvent such as DMSO or DMF.
-
In a separate vial, dissolve the amine-containing molecule in the appropriate reaction buffer.
-
Activate the carboxylic acid of the PEG linker by adding EDC and, optionally, NHS or HOBt. The NHS or HOBt will form a more stable active ester, improving coupling efficiency.[4]
-
Add the activated PEG linker solution to the solution containing the amine-containing molecule.
-
Allow the reaction to proceed at room temperature for a specified time (typically 2-4 hours, but can be optimized).
-
Monitor the reaction progress using an appropriate analytical technique, such as HPLC or SDS-PAGE for protein conjugations.
-
Upon completion, the resulting conjugate can be purified by size exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove unreacted reagents.
Application in Drug Delivery
This compound is a prime example of a heterobifunctional linker, which is instrumental in constructing targeted drug delivery systems.[9] Its distinct reactive ends allow for the precise and stable attachment of two different molecular entities, such as a therapeutic agent and a targeting molecule.[9]
Role in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this linker plays a crucial role in connecting a cytotoxic drug to a monoclonal antibody.[] The antibody provides specificity for a target antigen on cancer cells, while the linker ensures the drug remains securely attached until it reaches the target, minimizing systemic toxicity.[9]
The hydrophilic PEG spacer of the linker can enhance the solubility of hydrophobic drugs and improve the overall pharmacokinetic profile of the ADC.[9][] The ability to perform sequential conjugations, by first reacting the free carboxylic acid and then deprotecting the t-butyl ester for a second reaction, provides precise control over the ADC's final structure and drug-to-antibody ratio (DAR).[4]
References
- 1. Acid-PEG10-t-butyl ester_TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
An In-depth Technical Guide to the Synthesis and Purification of Acid-PEG10-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Acid-PEG10-t-butyl ester, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties and Physicochemical Data
This compound is a well-defined polyethylene (B3416737) glycol (PEG) linker featuring a terminal carboxylic acid and a t-butyl protected carboxyl group. This structure allows for sequential conjugation strategies, where the free carboxylic acid can be readily coupled with primary amines, while the t-butyl ester remains protected.[1][2] The protected group can be selectively removed under acidic conditions to reveal a second carboxylic acid for further functionalization. The ten-unit PEG chain enhances the solubility and pharmacokinetic profile of the conjugated molecules.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₅₄O₁₄ | [1] |
| Molecular Weight | 614.7 g/mol | [1] |
| Purity | ≥96-98% (as determined by HPLC) | [1][3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (B109758) (DCM), and Dimethylformamide (DMF) | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| Deprotection Conditions | Acidic conditions (e.g., Trifluoroacetic acid) | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the formation of a PEG-dicarboxylic acid intermediate followed by mono-protection of one of the carboxylic acid groups. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
Step 1: Synthesis of Dicarboxy-PEG10
This step involves the oxidation of commercially available Decaethylene Glycol (HO-PEG10-OH).
-
Materials:
-
Decaethylene Glycol (1 equivalent)
-
Jones Reagent (CrO₃/H₂SO₄/acetone) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
-
Procedure:
-
Dissolve Decaethylene Glycol in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones Reagent dropwise to the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange-brown color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude dicarboxylic acid.
-
Purify the crude product by silica gel column chromatography to yield pure Dicarboxy-PEG10.
-
Step 2: Mono-tert-butylation of Dicarboxy-PEG10
This step selectively protects one of the two carboxylic acid groups.
-
Materials:
-
Dicarboxy-PEG10 (1 equivalent)
-
tert-Butyl acetate (B1210297)
-
Perchloric acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Dicarboxy-PEG10 in a mixture of tert-butyl acetate and dichloromethane.
-
Add a catalytic amount of perchloric acid to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purification of this compound
A two-step purification process is generally employed to achieve high purity of the final product.
Experimental Protocol: Purification
Step 1: Silica Gel Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol).
-
Procedure:
-
Load the crude product onto a silica gel column pre-equilibrated with the starting mobile phase.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving purity levels greater than 98%, a final purification by RP-HPLC is recommended.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient of 20% to 80% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | Dependent on column size and sample concentration |
-
Procedure:
-
Dissolve the partially purified product in a minimal amount of the mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the main peak.
-
Lyophilize the collected fractions to obtain the final pure product.
-
Characterization Data
| Analysis Method | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.64 (s, 36H, -O-CH₂-CH₂-O-), ~2.5 (t, 2H, -CH₂-COOH), ~1.44 (s, 9H, -C(CH₃)₃). The exact chemical shifts may vary slightly. A reference spectrum can be viewed on supplier websites such as BroadPharm.[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C=O, acid), ~170 (C=O, ester), ~80 (-C(CH₃)₃), ~70 (-O-CH₂-CH₂-O-), ~28 (-C(CH₃)₃). |
| Mass Spectrometry (ESI-MS) | Calculated for C₂₈H₅₄O₁₄: 614.35. Found: m/z = 615.35 [M+H]⁺ or 637.33 [M+Na]⁺. |
| Purity (HPLC) | >98% |
Visualization of Synthesis and Application
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic and purification workflow for this compound.
Application in Antibody-Drug Conjugate (ADC) Synthesis
This diagram illustrates a logical workflow for utilizing this compound in the synthesis of an ADC.
Caption: Workflow for ADC synthesis using this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Acid-PEG10-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG10-t-butyl ester is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its "mechanism of action" is not pharmacological in nature; rather, it lies in its chemical functionality as a versatile tool for covalently connecting two distinct molecules. This guide provides a comprehensive overview of its core functionalities, experimental applications, and the impact of its polyethylene (B3416737) glycol (PEG) component on the performance of bioconjugates.
The structure of this compound is characterized by a linear decaethylene glycol (PEG10) spacer, which imparts favorable physicochemical properties to the resulting conjugate. One terminus of the PEG chain is functionalized with a carboxylic acid, while the other end features a carboxylic acid protected as a t-butyl ester. This orthogonal design allows for sequential and controlled conjugation reactions, a critical aspect in the synthesis of complex biomolecules. The terminal carboxylic acid is readily available for immediate conjugation, typically with primary amines, while the t-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions to reveal a second carboxylic acid for subsequent reactions.
Physicochemical and Reaction Properties
The performance of this compound as a linker is defined by its chemical and physical characteristics. These properties influence its reactivity, the stability of the resulting conjugates, and the overall pharmacokinetic profile of the final therapeutic agent.
| Property | Value | Significance |
| Molecular Weight | ~614.7 g/mol | A defined molecular weight ensures consistency in bioconjugation reactions and characterization of the final product. |
| Purity | ≥95-98% (typically by HPLC) | High purity is essential to prevent side reactions and ensure the homogeneity of the final conjugate. |
| Solubility | Soluble in DMF, DMSO, CH2Cl2 | Good solubility in organic solvents facilitates its use in standard bioconjugation reaction conditions. |
| PEG Chain Length | 10 ethylene (B1197577) glycol units | The PEG10 spacer enhances the aqueous solubility of hydrophobic payloads and can improve the pharmacokinetic properties of the conjugate. |
| Terminal Functional Group | Carboxylic acid | Allows for immediate conjugation to primary amines via amide bond formation, a common strategy for linking to lysine (B10760008) residues in proteins. |
| Protected Functional Group | t-Butyl ester | A robust protecting group that is stable under many reaction conditions but can be selectively removed with acid (e.g., TFA). |
Core Mechanism of Action: A Bifunctional Linker
The primary function of this compound is to serve as a bridge between two molecules, for instance, an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC. The utility of this linker is rooted in its bifunctional and sequential reactivity.
Experimental Protocol: Two-Step Amine Conjugation
This protocol outlines a general procedure for the sequential conjugation of two different amine-containing molecules using this compound.
Step 1: First Amine Coupling via EDC/NHS Chemistry
-
Activation of the Terminal Carboxylic Acid:
-
Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) in a suitable buffer (e.g., MES buffer, pH 4.5-6.0) to the linker solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to the First Amine-Containing Molecule:
-
Add the activated linker solution to a solution of the first amine-containing molecule (e.g., a protein or peptide) in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
The reaction is typically stirred for 2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.
-
-
Purification:
-
The resulting conjugate is purified using standard techniques such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and coupling reagents.
-
Step 2: Deprotection and Second Amine Coupling
-
t-Butyl Ester Deprotection:
-
The purified conjugate from Step 1 is treated with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). A common mixture is 50% TFA in DCM.
-
The reaction is typically stirred at room temperature for 1-2 hours.
-
The solvent and excess TFA are removed under vacuum.
-
-
Activation and Conjugation to the Second Amine-Containing Molecule:
-
The deprotected conjugate, now with a newly available carboxylic acid, is subjected to a second EDC/NHS coupling reaction as described in Step 1.
-
The activated conjugate is then reacted with the second amine-containing molecule.
-
-
Final Purification:
-
The final bioconjugate is purified using appropriate chromatographic techniques to ensure high purity.
-
Impact on Signaling Pathways in ADC and PROTAC Applications
While the linker itself is biologically inert, its application in constructing ADCs and PROTACs has a profound impact on cellular signaling. The linker facilitates the delivery of a pharmacologically active molecule to its target, thereby modulating a specific signaling pathway.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the this compound linker connects a monoclonal antibody to a potent cytotoxic payload. The antibody directs the payload to cancer cells expressing a specific surface antigen.
The PEG10 linker plays a crucial role in this process by:
-
Enhancing Solubility: The hydrophilic PEG chain can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation.
-
Improving Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and a longer circulation half-life. This provides more time for the ADC to reach the tumor site.
-
Providing Spatial Separation: The linker physically separates the bulky antibody from the drug, which can help to maintain the binding affinity of the antibody to its target antigen.
A study on affibody-based drug conjugates demonstrated the significant impact of PEG linker length on therapeutic efficacy. While not using the exact PEG10 linker, the study provides valuable comparative data.
| Conjugate | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) |
| ZHER2-PEG4K-MMAE | 2.5-fold | 4.5-fold |
| ZHER2-PEG10K-MMAE | 11.2-fold | 22-fold |
This data illustrates a common trade-off in linker design: longer PEG chains can significantly improve pharmacokinetic properties but may also reduce the immediate cytotoxic potency, likely due to steric hindrance affecting payload release or interaction with its target. The optimal linker length must be empirically determined for each ADC.
Proteolysis-Targeting Chimeras (PROTACs)
In PROTACs, the linker tethers a ligand that binds to a target protein to another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
The PEG10 linker is critical for the formation of a productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the linker are key parameters that need to be optimized for each target-E3 ligase pair to ensure the correct orientation for efficient ubiquitin transfer. The hydrophilic nature of the PEG linker can also improve the often-poor solubility of complex PROTAC molecules.
Conclusion
This compound is a powerful and versatile chemical tool whose "mechanism of action" is defined by its role as a heterobifunctional linker. Its well-defined structure, orthogonal reactivity, and the beneficial properties imparted by the PEG10 spacer make it a valuable component in the development of sophisticated bioconjugates like ADCs and PROTACs. A thorough understanding of its chemical functionalities and the impact of its PEG component is essential for researchers aiming to design and synthesize the next generation of targeted therapies. The rational application of this linker technology holds significant promise for improving the therapeutic index of novel drugs by enhancing their solubility, stability, and pharmacokinetic profiles, ultimately leading to more effective and safer treatments.
Acid-PEG10-t-butyl ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG10-t-butyl ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery. Its structure features a decaethylene glycol (PEG10) spacer, which imparts hydrophilicity, flanked by a terminal carboxylic acid and a t-butyl protected carboxyl group.[1][2] This unique architecture allows for the sequential and controlled conjugation of molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1] The terminal carboxylic acid can be readily conjugated to primary amines, while the t-butyl ester provides a stable protecting group for the other carboxyl functionality, which can be deprotected under acidic conditions for subsequent reactions.[1][2]
This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting available data in a structured format, detailing experimental protocols, and visualizing key workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H54O14 | [2] |
| Molecular Weight | 614.7 g/mol | [2] |
| Purity | ≥98% (via HPLC) | [2] |
| Appearance | To be determined |
Solubility Data
The hydrophilic PEG10 spacer in this compound is designed to enhance aqueous solubility.[2] While specific quantitative solubility data in a range of solvents is not extensively published, the following table summarizes the available information and expected solubility characteristics.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Water / Aqueous Buffers | Expected to be soluble | [2] |
| Methanol, Ethanol | Expected to be soluble | |
| Acetonitrile | Expected to be soluble |
Note: The solubility in aqueous buffers is expected to be pH-dependent due to the presence of the terminal carboxylic acid.
Stability Data
The stability of this compound is a critical factor for its storage and application in multi-step conjugation strategies. The available stability data is summarized below.
Deprotection Kinetics
The t-butyl ester group can be cleaved under acidic conditions to reveal the carboxylic acid.
| Condition | Half-life (t½) | Reference |
| 95% Trifluoroacetic acid (TFA) in water (v/v) at 25°C | 15 minutes |
Forced Degradation Studies
Forced degradation studies provide insights into the compound's stability under various stress conditions.
| Stress Condition | Observation | Reference |
| Acidic Conditions (pH < 4) | Complete deprotection within 2 hours | [1] |
| Oxidative Stress (3% H₂O₂) | ≤5% degradation | [1] |
| Thermal Stress (40°C / 75% RH) | 2% decomposition over 6 months | [1] |
Storage Stability
Proper storage is essential to maintain the integrity of the compound.
| Storage Condition | Observation | Reference |
| -20°C (desiccated) | ≤3% decomposition after 12 months | |
| DMSO solution at -20°C | Stable for >6 months | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline methodologies that can be adapted for this compound.
Protocol for Solubility Determination
This protocol describes a method for determining the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents) in a sealed vial.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the compound.
-
The solubility is then calculated and expressed in units such as mg/mL or mmol/L.
-
Protocol for Stability Assessment (Forced Degradation)
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired aqueous buffers (e.g., pH 4, 7, and 9) and organic solvents.
-
-
Stress Conditions:
-
Hydrolytic Stability: Store the buffered solutions at various temperatures (e.g., 4°C, 25°C, 40°C, and a forced degradation temperature like 60°C). Protect samples from light.
-
Oxidative Stability: Treat the solutions with an oxidizing agent (e.g., 3% hydrogen peroxide) and store at a controlled temperature.
-
Thermal Stability: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C) with controlled humidity.
-
Photostability: Expose solutions to a controlled light source (e.g., Xenon lamp) according to ICH guidelines.
-
-
Time Points:
-
Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).
-
-
Sample Analysis:
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products).
-
Quantify the remaining amount of this compound and identify and quantify any major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation over time for each stress condition.
-
Determine the degradation kinetics (e.g., first-order, second-order) and calculate the degradation rate constants and half-life.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described above.
Conclusion
This compound is a versatile crosslinker with favorable physicochemical properties for applications in bioconjugation and drug delivery. Its solubility in common organic solvents and expected aqueous solubility, coupled with its predictable stability and deprotection kinetics, make it a reliable tool for researchers. This technical guide provides a summary of the currently available data and outlines robust experimental protocols for further characterization. The provided workflows and data will aid researchers and drug development professionals in the effective application and handling of this important molecule.
References
The Strategic Role of the tert-Butyl Ester Protecting Group in Modern Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective strategies for carboxylic acids, the tert-butyl (t-Bu) ester stands out for its unique combination of stability and selective lability. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of the tert-butyl ester protecting group, tailored for professionals engaged in chemical research and drug development.
Core Principles of tert-Butyl Ester Protection
The efficacy of the tert-butyl ester as a protecting group stems from its steric bulk and the electronic stability of the tert-butyl carbocation, which is readily formed during deprotection. This group effectively masks the reactivity of carboxylic acids under a wide range of conditions, including basic, nucleophilic, and certain reducing environments, making it an invaluable tool in complex synthetic sequences.[1][2][3][4]
Key Advantages:
-
Robust Stability: tert-Butyl esters are stable to a variety of reagents and conditions where other esters, like methyl or ethyl esters, might be cleaved.[1][2] This includes stability towards organometallic reagents and basic hydrolysis.
-
Mild and Selective Deprotection: Cleavage of the tert-butyl ester is typically achieved under acidic conditions, proceeding through a stable tert-butyl cation intermediate.[1][5] This allows for selective removal in the presence of other protecting groups that are sensitive to different conditions (orthogonality).[6]
-
Minimal Side Reactions: The deprotection mechanism, which often results in the formation of gaseous isobutene, provides a clean reaction profile with minimal byproducts that could complicate purification.[7]
Limitations:
-
Acid Lability: The primary limitation is its sensitivity to strong acids, which dictates the types of reactions that can be performed while the group is in place.
-
Steric Hindrance: The bulky nature of the tert-butyl group can sometimes hinder reactions at adjacent stereocenters.
Synthetic Applications in Drug Development
The unique properties of the tert-butyl ester protecting group have led to its widespread adoption in the synthesis of complex active pharmaceutical ingredients (APIs). It is particularly prevalent in peptide synthesis, where the protection of the C-terminus of amino acids is crucial for controlled peptide bond formation.[5][8][9] The use of tert-butyl esters allows for the selective deprotection of the N-terminus (often protected with Boc or Fmoc groups) without affecting the C-terminus.
Furthermore, in the development of prodrugs, tert-butyl esters can be employed to mask the carboxylic acid functionality of a drug, improving its pharmacokinetic properties such as absorption and distribution.[10][11][12] The ester can then be cleaved in vivo by acidic conditions in specific tissues or by enzymatic action to release the active drug.
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful implementation of protecting group strategies. Below are representative protocols for the protection of carboxylic acids as tert-butyl esters and their subsequent deprotection.
Protection of a Carboxylic Acid using tert-Butyl Acetate
This method is advantageous as it avoids the use of strong acids and high pressures.
Materials:
-
Carboxylic acid
-
tert-Butyl acetoacetate
-
Acid catalyst (e.g., sulfuric acid)
-
Solvent (e.g., gentle warming)
Procedure:
-
Dissolve the carboxylic acid in an excess of tert-butyl acetoacetate.
-
Add a catalytic amount of a suitable acid.
-
Gently warm the mixture. The reaction generates low pressures, making it suitable for standard laboratory glassware.[13]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the reaction is worked up to isolate the tert-butyl ester.
Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This is a common and effective method for cleaving tert-butyl esters.
Materials:
-
tert-Butyl protected compound
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavengers like triisopropylsilane (B1312306) (TIS) for sensitive substrates.[14]
Procedure:
-
Dissolve the tert-butyl ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a clean, dry round-bottom flask.[6]
-
While stirring at room temperature (20-25 °C), add TFA to the solution to a final concentration of 25-50% (v/v).[6] For substrates with acid-sensitive residues, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended.[14]
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.[6][14]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]
-
The crude carboxylic acid can then be purified by standard methods such as recrystallization or column chromatography.[6]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of carboxylic acids using the tert-butyl ester strategy.
| Protection Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Acid Chloride and tert-Butyl Alcohol | Acid Chloride, t-BuOH, Dimethylaniline | Ether | Reflux | 1-2 h | Good | [15] |
| Acetic Anhydride and tert-Butyl Alcohol | Acetic Anhydride, t-BuOH, ZnCl₂ (cat.) | None | Reflux | 2 h | Good | [16] |
| Carboxylic Acid and tert-Butyl Acetoacetate | Carboxylic Acid, t-Butyl Acetoacetate, H⁺ (cat.) | None | Gentle Warming | Varies | High | [13] |
| Carboxylic Acid and Isobutylene | Carboxylic Acid, Isobutylene, Triflic Acid | Dichloromethane | -20 °C to RT | 30 min | 84% | [17] |
| Deprotection Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Trifluoroacetic Acid (TFA) | 25-50% TFA | Dichloromethane | RT | 1-2 h | High | [6] |
| TFA with Scavengers | 95% TFA, 2.5% H₂O, 2.5% TIS | None | RT | 2-4 h | High | [14] |
| Aqueous Phosphoric Acid | H₃PO₄ | Aqueous | Varies | Varies | High | [18][19] |
| Tris(4-bromophenyl)amminium Radical Cation (Magic Blue) | Magic Blue (cat.), Triethylsilane | Dichloromethane | RT | < 1 h | Up to 95% | [18][20] |
| Zinc Bromide | ZnBr₂ | Dichloromethane | Varies | Varies | Good | [21] |
| Silica Gel | Silica Gel | Toluene | Reflux | Overnight | Good | [22] |
Visualizing Key Processes
To further elucidate the role and mechanisms of the tert-butyl ester protecting group, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and their place in a synthetic workflow.
Caption: A typical workflow demonstrating the utility of the t-butyl ester protecting group in a multi-step synthesis.
Caption: The acid-catalyzed deprotection mechanism of a t-butyl ester, proceeding via a stable tert-butyl cation.
Caption: The orthogonal protection strategy in peptide synthesis utilizing a t-butyl ester for C-terminus protection.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. EasyFlow [mg.rhinostationery.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 18. tert-Butyl Esters [organic-chemistry.org]
- 19. tert-Butyl Ethers [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Unlocking Novel Bioconjugates: A Technical Guide to Acid-PEG10-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biotherapeutics, the precise and efficient conjugation of molecules is paramount. Linker molecules play a critical role in this process, dictating the stability, solubility, and overall efficacy of novel bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Acid-PEG10-t-butyl ester has emerged as a versatile and highly effective tool for researchers in drug development. This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols to facilitate its use in the discovery of next-generation bioconjugates.
Core Properties of this compound
This compound is a heterobifunctional linker featuring a decaethylene glycol (PEG10) spacer. This hydrophilic PEG chain imparts favorable physicochemical properties to the resulting bioconjugate, including enhanced aqueous solubility and reduced immunogenicity.[1][2][] The molecule is flanked by a terminal carboxylic acid and a t-butyl protected carboxylic acid, offering orthogonal reactivity for sequential conjugation strategies.
Table 1: Physicochemical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄O₁₄ | [4] |
| Molecular Weight | 614.72 g/mol | [4] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid) | [4] |
Applications in Bioconjugate Discovery
The unique bifunctional nature of this compound makes it an ideal linker for a variety of bioconjugation applications, most notably in the development of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets tumor cells.[][6] The hydrophilic PEG10 spacer can improve the pharmacokinetic profile of the ADC by increasing its circulation time and reducing non-specific uptake.[6][7] The terminal carboxylic acid can be readily coupled to amine residues on the antibody, while the protected acid allows for subsequent conjugation of a payload after deprotection.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8] this compound can serve as the central linker connecting the E3 ligase ligand and the target protein ligand. The length and flexibility of the PEG10 chain are critical for optimizing the ternary complex formation between the PROTAC, the E3 ligase, and the target protein.[8]
Table 2: Quantitative Data on the Application of PEG Linkers in Bioconjugation
| Parameter | Observation | Application Context | Reference |
| Drug-to-Antibody Ratio (DAR) | Higher DARs achievable with PEG linkers due to increased solubility of hydrophobic payloads. | ADC Development | [6] |
| Pharmacokinetics | PEG linkers lead to slower clearance rates of ADCs. | ADC Development | [7] |
| Stability | Amide-coupled ADCs with pendant PEG chains showed improved stability. | ADC Development | [7] |
| In Vivo Efficacy | PEGylated affibody-drug conjugates showed improved therapeutic effect. | Miniaturized ADCs | [9] |
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound.
Synthesis of this compound
This protocol outlines a general strategy for the synthesis of a bifunctional PEG linker with a terminal carboxylic acid and a t-butyl ester.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
HO-PEG10-OH (Decaethylene glycol)
-
t-butyl bromoacetate
-
Potassium t-butoxide
-
Toluene
-
Oxidizing agent (e.g., TEMPO/NaOCl)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Formation of the t-butyl ester intermediate:
-
Dissolve HO-PEG10-OH in anhydrous toluene.
-
Add potassium t-butoxide and stir at room temperature for 1 hour.
-
Add t-butyl bromoacetate and stir the reaction mixture overnight at room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain HO-PEG10-t-butyl ester.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the HO-PEG10-t-butyl ester intermediate in a suitable solvent system (e.g., a mixture of DCM and water).
-
Add TEMPO and sodium hypochlorite (B82951) (NaOCl) at 0°C.
-
Maintain the pH of the reaction mixture between 9 and 10 by adding 0.5N NaOH solution.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction by adding ethanol.
-
Acidify the mixture with 1N HCl and extract the product with DCM.
-
Dry the organic layer, filter, and concentrate to yield the crude this compound.
-
-
Purification:
-
Purify the final product by silica gel chromatography using a gradient of ethyl acetate in hexane.
-
Bioconjugation to an Amine-Containing Molecule (e.g., Antibody)
This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine on a biomolecule using EDC/NHS chemistry.
Workflow for Amine Coupling
Caption: Workflow for the conjugation of this compound to an amine-containing biomolecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Amine-containing biomolecule (e.g., antibody)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
-
Conjugation to the Biomolecule:
-
Dissolve the amine-containing biomolecule in PBS (pH 7.2-8.0).
-
Add the activated NHS ester solution to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized for the desired degree of labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal a free carboxylic acid for subsequent conjugation.
Mechanism of t-butyl Ester Deprotection
Caption: Acid-catalyzed deprotection of the t-butyl ester.
Materials:
-
t-butyl ester protected bioconjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the t-butyl ester protected bioconjugate in DCM.
-
Add an equal volume of TFA (e.g., 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the final product under vacuum.
-
Mechanism of Action of an ADC with a PEG10 Linker
The this compound linker facilitates the effective delivery of a cytotoxic payload to a target cancer cell. The general mechanism of action for an ADC constructed with this type of linker is a multi-step process.
General Mechanism of Action for an ADC
Caption: General mechanism of action of an antibody-drug conjugate.
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the mAb component specifically recognizes and binds to a target antigen on the surface of a cancer cell.[6]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.[]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (if it is a cleavable linker), releasing the cytotoxic payload.[][6]
-
Induction of Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[]
Conclusion
This compound is a powerful and versatile tool for the development of novel bioconjugates. Its well-defined structure, hydrophilic PEG spacer, and orthogonal reactive groups provide researchers with a high degree of control over the conjugation process. By leveraging the properties of this linker, scientists can design and synthesize advanced therapeutics like ADCs and PROTACs with improved efficacy, stability, and pharmacokinetic profiles, ultimately contributing to the advancement of targeted therapies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. purepeg.com [purepeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. heterobifunctional pegs [jenkemusa.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of PEGylated Linkers in Modern Therapeutic Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, has revolutionized the landscape of drug development. This technology offers a powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics, from small molecules to large biologics. This in-depth technical guide provides a comprehensive overview of PEGylated linkers, focusing on their core principles, quantitative impact, and the experimental methodologies crucial for their successful implementation in therapeutic development.
Core Principles of PEGylation and PEGylated Linkers
PEGylation is a versatile and widely adopted strategy to improve the therapeutic index of drugs.[1] The covalent attachment of PEG chains imparts several desirable properties that address common challenges in drug development, including poor solubility, rapid clearance, and immunogenicity.[1][2]
Key Advantages of PEGylation:
-
Enhanced Pharmacokinetics: PEGylation significantly prolongs the in vivo circulation time of drugs.[1] The hydrophilic PEG chain creates a hydration layer around the drug molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination pathway for smaller molecules.[1][3]
-
Improved Stability and Solubility: The PEG linker can protect the drug from enzymatic degradation and increase the solubility of hydrophobic molecules, facilitating their administration and distribution within the aqueous environment of the bloodstream.[1][4]
-
Reduced Immunogenicity: By masking the surface of protein-based therapeutics, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.[1][]
-
Controlled Drug Release: The chemistry of the linker can be designed to be either stable for long-circulating conjugates or sensitive to specific physiological triggers (e.g., pH, enzymes) for controlled release of the active drug at the target site.[1][6]
Types of PEGylated Linkers
The choice of the PEG linker is a critical determinant of the final conjugate's properties and performance. PEG linkers can be categorized based on their structure, functionality, and cleavability.
-
Linear vs. Branched PEG Linkers: Linear PEGs are the most common type, consisting of a single chain of ethylene (B1197577) glycol units. Branched or multi-arm PEGs have multiple PEG chains radiating from a central core.[7] Multi-arm PEGs can be used to increase the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without inducing aggregation.[7][8]
-
Homobifunctional vs. Heterobifunctional PEG Linkers: Homobifunctional linkers possess identical reactive groups at both ends and are primarily used for cross-linking. Heterobifunctional linkers, featuring different reactive groups at each terminus, are more common in drug development as they allow for the precise and controlled conjugation of two different molecules, such as a drug and a targeting moiety like an antibody.[1][9]
-
Cleavable vs. Non-Cleavable PEG Linkers: The decision to use a cleavable or non-cleavable linker is crucial in ADC design.[10][11]
-
Cleavable linkers are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[12] This can lead to a "bystander effect," where the released drug can kill neighboring cancer cells that may not express the target antigen.[13][14]
-
Non-cleavable linkers are more stable in circulation and rely on the complete degradation of the antibody within the lysosome to release the drug.[10][11] This can result in a wider therapeutic window due to reduced off-target toxicity.[11]
-
-
Monodisperse vs. Polydisperse PEG Linkers: Polydisperse PEGs are a heterogeneous mixture of different chain lengths, whereas monodisperse or discrete PEGs (dPEGs) have a single, defined molecular weight.[6][15] The use of monodisperse PEGs is increasing in ADC development as it leads to more homogeneous conjugates with better-defined properties.[16]
Quantitative Impact of PEGylated Linkers
The physicochemical properties of the PEG linker, particularly its molecular weight and length, have a profound impact on the pharmacokinetic and pharmacodynamic profile of the resulting therapeutic.
Effect of PEG Linker Length on Pharmacokinetics
Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life.[17] However, there is a trade-off, as excessively long PEG chains can sometimes lead to decreased biological activity due to steric hindrance.[]
| Therapeutic Conjugate | PEG Linker MW (kDa) | Half-life (t½) Extension (fold increase) | Reference |
| ZHER2-PEG-MMAE | 4 | 2.5 | [18][19] |
| ZHER2-PEG-MMAE | 10 | 11.2 | [18][19] |
| Danazol Nanoemulsion | 2 | ~1.5 | [20] |
| Danazol Nanoemulsion | 5 | ~1.3 | [20] |
| Radiolabeled Proticles | Not specified | ~3.8 (at 1h p.i.) | [21] |
Table 1: Illustrative examples of the impact of PEG linker molecular weight on the half-life of therapeutic conjugates.
Effect of PEGylation on In Vitro Potency
While PEGylation enhances pharmacokinetic properties, it can sometimes negatively impact the in vitro potency of a drug due to steric hindrance of the PEG chain interfering with target binding.
| Therapeutic Conjugate | PEG Linker MW (kDa) | In Vitro Cytotoxicity Reduction (fold increase) | Reference |
| ZHER2-PEG-MMAE | 4 | 4.5 | [18][19] |
| ZHER2-PEG-MMAE | 10 | 22 | [18][19] |
Table 2: Impact of PEG linker molecular weight on the in vitro cytotoxicity of an affibody-drug conjugate.
Experimental Protocols
The successful development of a PEGylated therapeutic requires robust experimental methodologies for synthesis, purification, and characterization.
Synthesis of a Heterobifunctional PEG Linker (e.g., Maleimide-PEG-NHS Ester)
This protocol describes the synthesis of a common heterobifunctional linker used in bioconjugation.
Materials:
-
α-Maleimido-ω-carboxy-PEG (Mal-PEG-COOH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) (optional, for EDC chemistry)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Mal-PEG-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) or EDC (1.2 equivalents) and TEA (1.5 equivalents, if using EDC) to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Maleimide-PEG-NHS ester.[16]
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
Conjugation of a PEG Linker to an Antibody
This protocol outlines the conjugation of a Maleimide-PEG-NHS ester linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Maleimide-PEG-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis cassettes or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[22]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG-NHS ester in anhydrous DMSO.[22]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG-NHS ester solution to the antibody solution.[23] The final volume of DMSO should not exceed 10% of the total reaction volume.[22]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[19][23]
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted PEG linker and other small molecules by dialysis against PBS or by using a desalting column (SEC).[22][23]
-
Characterization: Characterize the resulting antibody-PEG conjugate for purity, concentration, and degree of PEGylation.
Characterization of PEGylated Proteins
Thorough characterization of the PEGylated conjugate is essential to ensure its quality and consistency.
SEC is used to determine the purity of the conjugate and to detect the presence of aggregates or fragments.[1][24]
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
SEC column suitable for protein separations (e.g., Agilent AdvanceBio SEC)[1]
Mobile Phase:
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of the PEGylated antibody sample.
-
Monitor the elution profile at 280 nm.
-
The PEGylated conjugate will elute earlier than the unconjugated antibody due to its larger hydrodynamic radius.[25]
-
Analyze the chromatogram to determine the percentage of monomer, aggregates, and fragments.[1]
RP-HPLC is a powerful technique for determining the drug-to-antibody ratio (DAR) of ADCs.[17][26]
Instrumentation:
-
HPLC or UPLC system with a UV or mass spectrometry detector
-
Reversed-phase column (e.g., C4 or C8)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
B: Acetonitrile with 0.1% TFA or formic acid
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the PEGylated ADC sample.
-
Elute the sample using a linear gradient of mobile phase B.
-
The different DAR species will separate based on their hydrophobicity, allowing for their quantification.[17][27]
MS is used to determine the precise molecular weight of the conjugate and to confirm the degree of PEGylation.[9][28]
Instrumentation:
-
Electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.[9][28]
Procedure:
-
Separate the PEGylated protein from interfering substances using LC (SEC or RP).
-
Introduce the sample into the mass spectrometer via ESI.
-
Acquire the mass spectrum of the intact conjugate.
-
Deconvolute the resulting spectrum to determine the molecular weight of the different PEGylated species.[28][29]
-
For site-specific PEGylation analysis, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the modified amino acid residues.[9][10]
Mandatory Visualizations
Signaling Pathway: HER2 Signaling in Breast Cancer
// Nodes HER2 [label="HER2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HER3 [label="HER3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Heterodimerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt/PKB", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges HER2 -> Dimerization [arrowhead=none, color="#5F6368"]; HER3 -> Dimerization [arrowhead=none, color="#5F6368"]; Dimerization -> PI3K [label="Activation", color="#34A853"]; Dimerization -> RAS [label="Activation", color="#EA4335"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; RAS -> RAF [color="#EA4335"]; RAF -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"]; ERK -> Proliferation [color="#EA4335"]; } dot
Caption: HER2 signaling pathway activation leading to cell proliferation.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Development
// Nodes Ab_Selection [label="Antibody\nSelection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker_Payload [label="Linker-Payload\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Conjugation [label="Conjugation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(SEC/TFF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(SEC, RP-HPLC, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro\nEvaluation", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo\nEvaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical_Dev [label="Clinical\nDevelopment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ab_Selection -> Conjugation; Linker_Payload -> Conjugation; Conjugation -> Purification; Purification -> Characterization; Characterization -> In_Vitro; In_Vitro -> In_Vivo; In_Vivo -> Clinical_Dev; } dot
Caption: A streamlined workflow for the development of ADCs.
Logical Relationship: Mechanism of Action of a HER2-Targeted ADC
// Nodes ADC_Binding [label="ADC Binds to\nHER2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internalization [label="Internalization via\nEndocytosis", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Trafficking to\nLysosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Payload_Release [label="Payload Release\n(Linker Cleavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target_Interaction [label="Payload Interacts\nwith Intracellular Target\n(e.g., DNA, Tubulin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ADC_Binding -> Internalization; Internalization -> Lysosome; Lysosome -> Payload_Release; Payload_Release -> Target_Interaction; Target_Interaction -> Apoptosis; } dot
Caption: Stepwise mechanism of action for a HER2-targeted ADC.
Conclusion
PEGylated linkers are an indispensable tool in modern therapeutic development, offering a versatile platform to significantly improve the pharmacokinetic and pharmacodynamic properties of drugs. A thorough understanding of the different types of PEG linkers, their quantitative impact on drug performance, and the associated experimental methodologies for their synthesis and characterization is paramount for researchers and scientists in the field. The strategic application of PEGylation technology will continue to drive the development of more effective and safer therapeutics for a wide range of diseases.
References
- 1. agilent.com [agilent.com]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 4. escopharma.com [escopharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
- 12. sciex.com [sciex.com]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. mdpi.com [mdpi.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. broadpharm.com [broadpharm.com]
- 24. lcms.cz [lcms.cz]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 29. sciex.com [sciex.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Acid-PEG10-t-butyl ester to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid-PEG10-t-butyl ester is a heterobifunctional linker designed for the two-step conjugation of molecules to antibodies or other proteins. This linker features a terminal carboxylic acid group and a t-butyl protected carboxylic acid, separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer.
The terminal carboxylic acid allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody surface through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry (EDC/NHS). The PEG spacer enhances the solubility and stability of the resulting conjugate and can increase its circulatory half-life.[1][]
The t-butyl ester serves as a protecting group for a second carboxylic acid. This group remains stable during the initial antibody conjugation but can be selectively removed under acidic conditions to reveal a free carboxyl group.[3] This newly available functional group can then be used for the subsequent attachment of a payload, such as a small molecule drug, a fluorescent dye, or a chelating agent, making this linker ideal for the modular construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[4]
Principle of the Method
The conjugation process involves two primary stages:
-
Antibody-Linker Conjugation: The terminal carboxylic acid of the this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4] The resulting highly reactive NHS ester readily couples with primary amine groups on the antibody surface (primarily the ε-amino group of lysine residues and the N-terminal α-amino group) to form a stable amide bond.[5] The reaction is performed in a non-amine containing buffer, typically at a pH of 7.2-8.5.[6]
-
t-Butyl Ester Deprotection: Following the conjugation and purification of the antibody-linker intermediate, the t-butyl ester protecting group is removed. This is achieved by exposing the conjugate to acidic conditions, which selectively cleaves the ester to yield a free carboxylic acid with minimal impact on the antibody structure.[3] Various acidic reagents can be used for this purpose, such as zinc bromide in an organic solvent or aqueous phosphoric acid.[7][8][9] This deprotected site is then available for the attachment of a second molecule of interest.
Experimental Workflow
The overall process from antibody preparation to the final functionalized conjugate is outlined below.
Caption: Experimental workflow for antibody conjugation.
Detailed Protocols
Protocol 1: Antibody Preparation
This step is critical to remove any amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA) that would compete with the antibody in the conjugation reaction.[5][10]
-
Buffer Exchange: Transfer the antibody solution to a desalting column, spin filter (e.g., Amicon Ultra, 30-50 kDa MWCO), or dialysis cassette.[10][11]
-
Wash: Exchange the antibody into an amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4). Repeat the wash/concentration cycle 3-5 times to ensure complete removal of interfering substances.[10]
-
Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in the reaction buffer.
-
Quantification: Measure the antibody concentration using a spectrophotometer at 280 nm (A280).[10]
Protocol 2: Conjugation of this compound to Antibody
This protocol involves a two-step, one-pot reaction where the linker is first activated and then added to the antibody solution.
-
Prepare Reagents:
-
Equilibrate the this compound and EDC/NHS reagents to room temperature before opening to prevent moisture condensation.[5][12]
-
Dissolve the this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10-100 mM stock solution.[6]
-
Separately, prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in either anhydrous DMSO/DMF or ultrapure water.
-
-
Activate the Linker:
-
Initiate Conjugation:
-
Slowly add the activated linker solution to the prepared antibody solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of linker to antibody.[11][13] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[5]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6][10]
-
-
Quench the Reaction:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[10]
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.
-
Protocol 3: Purification of the Antibody-PEG Conjugate
Purification is essential to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger antibody conjugate from smaller, unreacted components. Use a pre-packed desalting column or an HPLC system with an appropriate SEC column.[][14]
-
Ion Exchange Chromatography (IEX): IEX can also be used, as the addition of PEG chains can alter the surface charge of the antibody, allowing for separation of different PEGylated species.[][14]
-
Buffer Exchange: After purification, the conjugate should be transferred into a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 4: Characterization of the Conjugate
Characterization is performed to determine the average number of PEG linkers conjugated per antibody, known as the Degree of Labeling (DOL) or PEGylation.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced antibody conjugate can accurately determine the mass shift caused by the attached linkers, allowing for precise calculation of the DOL.[11]
-
SDS-PAGE: A shift in the molecular weight band on an SDS-PAGE gel compared to the unconjugated antibody provides a qualitative confirmation of successful conjugation.[1]
-
HPLC Analysis: Reversed-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to assess the purity and heterogeneity of the conjugate population.[1][15]
Protocol 5: Deprotection of the t-butyl Ester
This step exposes the terminal carboxylic acid for subsequent payload conjugation.
-
Reagent Selection: Choose a deprotection reagent compatible with your antibody. Mild conditions are crucial to maintain antibody integrity.
-
Option A (Lewis Acid): Zinc bromide (ZnBr₂) in a solution of dichloromethane (B109758) (DCM) is an effective method for cleaving t-butyl esters.[7][8] This may require buffer exchange of the antibody into a compatible system.
-
Option B (Aqueous Acid): Mild aqueous phosphoric acid has been shown to deprotect t-butyl esters and may be more compatible with biological molecules.[9]
-
-
Deprotection Reaction:
-
Carefully add the chosen acidic reagent to the purified antibody-PEG-tBu conjugate.
-
Incubate at room temperature, monitoring the reaction progress by LC-MS to confirm the mass change corresponding to the loss of the t-butyl group (56 Da).
-
-
Purification: Immediately after the reaction is complete, purify the deprotected antibody-PEG-acid conjugate using SEC or buffer exchange to remove the acidic reagent and byproducts.
Quantitative Data Summary
The Degree of Labeling (DOL) can be controlled by modulating the reaction conditions. The following table provides general guidelines.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Linker:Antibody Molar Ratio | 5:1 | 10:1 | 20:1 | Increasing the molar ratio generally leads to a higher DOL.[13] |
| Reaction pH | 7.2 | 8.0 | 8.5 | Higher pH (7.5-8.5) increases the reactivity of lysine amines, potentially leading to a higher DOL.[6] |
| Reaction Time | 30 min (RT) | 2 hours (RT) | Overnight (4°C) | Longer incubation times can increase the DOL, but may also increase risk of antibody aggregation. |
| Antibody Concentration | 1 mg/mL | 5 mg/mL | 10 mg/mL | Higher protein concentrations can improve conjugation efficiency. |
Note: Optimal conditions should be determined empirically for each specific antibody.
Mechanism of Action Visualization
This linker is often used to create Antibody-Drug Conjugates (ADCs). The diagram below illustrates the general mechanism by which an ADC targets and eliminates a cancer cell.
Caption: General mechanism of action for an ADC.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. furthlab.xyz [furthlab.xyz]
- 11. enovatia.com [enovatia.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Targeted Therapy: A Step-by-Step Guide to ADC Development with PEG10 Linkers
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs) and the Role of PEG Linkers
Antibody-Drug Conjugates (ADCs) represent a cutting-edge class of biotherapeutics, merging the antigen-specific targeting of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1] This combination allows for the selective delivery of toxic payloads to cancer cells, thereby enhancing the therapeutic window and minimizing off-target toxicity.[2][3] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall stability, efficacy, and pharmacokinetic profile of the ADC.[4][]
Polyethylene glycol (PEG) linkers have gained significant traction in ADC design due to their unique properties.[1][6] These hydrophilic and flexible spacers can improve the solubility and stability of the ADC, particularly when conjugated with hydrophobic payloads.[1] Furthermore, PEGylation can reduce aggregation, decrease immunogenicity, and prolong the circulation half-life of the ADC by creating a protective hydrophilic shield around the payload.[1]
This guide focuses on the use of PEG10 linkers, which contain ten ethylene (B1197577) glycol units, in ADC development. This mid-length linker offers a balance between the pharmacokinetic advantages of longer PEG chains and the potential for higher potency sometimes observed with shorter linkers. We will provide a detailed, step-by-step guide for the development of ADCs utilizing PEG10 linkers, from conjugation to characterization and in vitro/in vivo evaluation.
Data Presentation: The Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical parameter that can be optimized to fine-tune the therapeutic index of an ADC.[7] While specific data for PEG10 linkers is part of a broader spectrum of research, the following tables summarize quantitative data from studies on various PEG linker lengths, providing a strong indication of the expected performance of PEG10-linked ADCs.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | Half-Life Extension (fold increase vs. no PEG) | Clearance Rate (mL/day/kg) | Key Observations |
| No PEG | 1 | ~15 | Rapid clearance, especially with hydrophobic payloads. |
| Short PEG (e.g., PEG4) | 2.5 | ~7 | Moderate improvement in half-life and clearance.[8][9] |
| Mid-Length PEG (e.g., PEG10) | ~5-11 | ~5 | Significant extension of half-life and reduced clearance, approaching that of the parent antibody. [8][9] |
| Long PEG (e.g., PEG24) | >11 | ~5 | Plateau in pharmacokinetic improvement with longer chains.[8][9] |
Note: Data is synthesized from multiple sources and may vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy
| Linker Type | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Key Observations |
| No PEG | Highest Potency | Moderate | High in vitro potency may not always translate to in vivo efficacy due to poor pharmacokinetics. |
| Short PEG (e.g., PEG4) | Moderate Potency (4.5-fold reduction vs. no PEG) | Good | A balance between in vitro potency and improved in vivo exposure.[8][9] |
| Mid-Length PEG (e.g., PEG10) | Lower Potency (up to 22-fold reduction vs. no PEG) | Excellent | Reduced in vitro potency can be offset by significantly enhanced in vivo efficacy due to prolonged tumor exposure. [8][9] |
| Long PEG (e.g., PEG24) | Lowest Potency | Variable | Further reduction in in vitro potency may not be compensated by pharmacokinetic benefits in all cases. |
Note: The trade-off between in vitro potency and in vivo efficacy is a key consideration in linker design. The optimal PEG length is often specific to the ADC's components and target.[7]
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the development of an ADC with a PEG10 linker.
Protocol 1: Drug-Linker Synthesis (Payload-PEG10-Maleimide)
This protocol describes the synthesis of a drug-linker construct where a cytotoxic payload is attached to a PEG10 linker functionalized with a maleimide (B117702) group for subsequent conjugation to a thiol-containing antibody.
Materials:
-
Cytotoxic payload with a reactive functional group (e.g., amine or hydroxyl)
-
Amine-PEG10-acid or similar bifunctional PEG10 linker
-
Maleimide functionalization reagent (e.g., N-succinimidyl 3-maleimidopropionate)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Payload-Linker Conjugation:
-
Dissolve the cytotoxic payload and the bifunctional PEG10 linker in an appropriate organic solvent.
-
Add the coupling agents to activate the carboxylic acid group of the linker.
-
Allow the reaction to proceed at room temperature until completion, monitoring by LC-MS.
-
-
Maleimide Functionalization:
-
To the purified payload-PEG10 conjugate, add the maleimide functionalization reagent.
-
Incubate the reaction mixture to form the maleimide-functionalized drug-linker.
-
-
Purification:
-
Purify the final Payload-PEG10-Maleimide construct using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker as a solid.
-
Protocol 2: Antibody-Drug Conjugation (Cysteine-Specific)
This protocol outlines the site-specific conjugation of the Payload-PEG10-Maleimide to a monoclonal antibody via reduced interchain disulfide bonds.[10]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Payload-PEG10-Maleimide
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a controlled molar excess of the reducing agent to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
The degree of reduction can be optimized to control the final drug-to-antibody ratio (DAR).
-
-
Conjugation:
-
Add the Payload-PEG10-Maleimide to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody.
-
Incubate the reaction mixture at room temperature with gentle agitation.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: ADC Characterization
Thorough characterization is essential to ensure the quality and consistency of the ADC.[11]
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The average DAR is calculated from the peak areas of the different drug-loaded species.
-
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC:
-
Principle: SEC separates molecules based on their size.
-
Method:
-
Inject the ADC onto an SEC column.
-
Elute with an isocratic mobile phase.
-
The percentage of monomer, aggregate, and fragment can be determined from the chromatogram.
-
3. In Vitro Cytotoxicity Assay:
-
Principle: This assay determines the potency of the ADC in killing target cancer cells.
-
Method:
-
Plate target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
4. In Vivo Efficacy Study in a Xenograft Model:
-
Principle: This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Method:
-
Implant human tumor cells that express the target antigen into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the ADC intravenously at a predetermined dose and schedule.
-
Monitor tumor growth and body weight over time.
-
Calculate tumor growth inhibition (TGI) compared to a control group.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in ADC development with PEG10 linkers.
Caption: General mechanism of action of an antibody-drug conjugate (ADC).
Caption: Experimental workflow for ADC development with a PEG10 linker.
Caption: Intracellular trafficking pathway of an ADC. The hydrophilic PEG10 linker can influence internalization efficiency and lysosomal delivery.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Acid-PEG10-t-butyl ester using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG10-t-butyl ester is a heterobifunctional linker commonly employed in bioconjugation and drug delivery. The molecule features a terminal carboxylic acid and a t-butyl protected carboxylic acid, connected by a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer. The t-butyl protecting group offers stability during initial conjugation steps involving the free carboxylic acid. Subsequent removal of the t-butyl group under acidic conditions, typically with trifluoroacetic acid (TFA), reveals a second carboxylic acid moiety for further modification. This process is a critical step in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linker activation is paramount.
The deprotection reaction proceeds via an acid-catalyzed cleavage of the t-butyl ester. Protonation of the ester carbonyl by TFA is followed by the elimination of the stable tertiary butyl carbocation, yielding the desired carboxylic acid and isobutylene (B52900) or t-butyl trifluoroacetate (B77799) as byproducts. The selection of appropriate reaction conditions is crucial to ensure complete deprotection while minimizing potential side reactions.
Quantitative Data Summary
The efficiency of the TFA-mediated deprotection of this compound is influenced by several factors, including TFA concentration, reaction time, and temperature. The following table summarizes typical conditions and expected outcomes for this reaction.
| Parameter | Condition | Solvent | Reaction Time | Temperature | Expected Outcome | Reference |
| TFA Concentration | 50% (v/v) | Dichloromethane (DCM) | 2-5 hours | Room Temperature | High yield (>90%) of the deprotected product. A common starting point for complete deprotection. | [1][2] |
| TFA Concentration | 95% (v/v) with 5% water | None | t₁/₂ = 15 min | 25°C | Rapid deprotection kinetics observed. | [3] |
| TFA Concentration | 1:1 mixture with DCM | Dichloromethane (DCM) | 5 hours | Room Temperature | High yield (90-94%) reported for similar substrates. | [4][5] |
| Scavengers | 95% TFA, 2.5% water, 2.5% TIS | None | 2-4 hours | Room Temperature | Recommended when sensitive residues are present to prevent alkylation side reactions. | [1] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol is suitable for the deprotection of this compound when no acid-sensitive functional groups are present in the molecule.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add an equal volume of TFA to the solution (e.g., 2 mL). A common starting concentration is 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The disappearance of the t-butyl peak (a singlet at approximately 1.4 ppm) in the ¹H NMR spectrum is also a good indicator of reaction completion[1].
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3x)[6].
-
Dissolve the oily residue in a minimal amount of DCM.
-
Precipitate the deprotected product by adding the solution dropwise to a stirred flask of cold diethyl ether (approximately 10-20 times the volume of the DCM solution).
-
Collect the precipitate by centrifugation, decant the ether, and repeat the washing step with cold diethyl ether two more times to remove byproducts.
-
Dry the final product, the free di-acid PEG linker, under vacuum.
Protocol 2: Deprotection with a Scavenger Cocktail
This protocol is recommended when the molecule conjugated to the this compound contains acid-sensitive residues (e.g., tryptophan, methionine) that are susceptible to alkylation by the t-butyl cation.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Water, deionized
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v)[1].
-
Add the cleavage cocktail to the dried this compound conjugate (e.g., 10 mL of cocktail per 1 gram of conjugate).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material.
-
Following the reaction, remove the TFA under reduced pressure using a rotary evaporator.
-
Precipitate the product by adding the concentrated residue to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it multiple times with cold diethyl ether to remove the scavenger and its byproducts.
-
Dry the purified product under vacuum. Further purification by chromatography, such as size-exclusion chromatography (SEC), may be necessary to remove scavenger-related impurities[1].
Mandatory Visualizations
Caption: Experimental workflow for the TFA-mediated deprotection of this compound.
Caption: Mechanism of TFA-catalyzed deprotection of a t-butyl ester.
References
Surface Modification of Nanoparticles Using Acid-PEG10-t-butyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers a hydrophilic shield to the nanoparticle surface, which can significantly enhance their in vivo performance. This modification reduces protein adsorption, minimizes recognition and clearance by the reticuloendothelial system (RES), and consequently prolongs systemic circulation time.[1][2] This extended circulation is crucial for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using a heterobifunctional PEG linker, Acid-PEG10-t-butyl ester . This linker possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticle surfaces and a t-butyl ester protected carboxylic acid at the other end. The carboxylic acid allows for a stable amide bond formation with primary amines on the nanoparticle surface through the use of carbodiimide (B86325) chemistry. The t-butyl ester group provides a protected carboxylic acid that can be deprotected under mild acidic conditions post-conjugation, revealing a terminal carboxyl group available for subsequent functionalization with targeting ligands, drugs, or imaging agents.
Applications
Nanoparticles functionalized with this compound are versatile platforms for a range of biomedical applications:
-
Drug Delivery: The PEGylated surface enhances the bioavailability of encapsulated or conjugated therapeutic agents.[3] The terminal carboxylic acid (after deprotection) can be used to attach pH-sensitive linkers for controlled drug release in the acidic tumor microenvironment.
-
Targeted Imaging and Diagnostics: The terminal carboxyl group can be conjugated to targeting moieties such as antibodies or peptides to direct the nanoparticles to specific cell types or tissues for enhanced imaging contrast or diagnostic sensitivity.
-
Theranostics: Combining therapeutic agents and imaging probes on the same nanoparticle platform allows for simultaneous diagnosis and therapy.
Experimental Protocols
This section details the protocols for the surface modification of nanoparticles with this compound. The following protocols assume the starting material is a batch of nanoparticles with primary amine groups on their surface. If your nanoparticles are not amine-functionalized, a preliminary surface modification step to introduce amine groups will be necessary.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of the PEG linker to form a more stable and reactive N-hydroxysuccinimide (NHS) ester.[4][5][6][7]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Dissolve this compound in anhydrous DMF or DCM to a final concentration of 10 mg/mL.
-
In a separate vial, prepare a fresh solution of EDC (1.5 molar excess to the PEG linker) and NHS (1.5 molar excess to the PEG linker) in the Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The solution now contains the activated this compound (NHS ester). Proceed immediately to the next protocol.
Protocol 2: Conjugation of Activated PEG Linker to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the activated PEG linker to the surface of amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
Activated this compound solution (from Protocol 1)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifuge and centrifuge tubes compatible with your nanoparticles
-
Deionized water
Procedure:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a concentration of 1 mg/mL.
-
Add the freshly prepared activated this compound solution to the nanoparticle suspension. The molar ratio of the PEG linker to the estimated surface amine groups should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
To quench the reaction and cap any unreacted NHS esters, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Collect the PEGylated nanoparticles by centrifugation. The speed and duration will depend on the size and density of your nanoparticles.
-
Remove the supernatant and wash the nanoparticle pellet three times with the Coupling Buffer and twice with deionized water to remove unreacted PEG linker and quenching reagents.
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).
Protocol 3: Deprotection of the t-butyl Ester Group
This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
PEGylated nanoparticles with t-butyl ester protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare a solution of 50% (v/v) TFA in DCM.
-
Resuspend the PEGylated nanoparticles in the TFA/DCM solution.
-
Stir the suspension at room temperature for 1-2 hours.
-
Remove the DCM and TFA by rotary evaporation or by centrifugation and decantation.
-
Wash the nanoparticles three times with DCM to remove residual TFA.
-
Neutralize the resulting carboxylic acid by resuspending the nanoparticles in PBS (pH 7.4).
-
Wash the deprotected nanoparticles three times with PBS to remove any residual salts.
-
The resulting nanoparticles now have a terminal carboxylic acid and are ready for further conjugation.
Data Presentation
The successful surface modification of nanoparticles should be confirmed by a suite of characterization techniques. The following tables provide an example of the expected quantitative data.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.15 ± 0.02 | +25 ± 3 |
| PEGylated Nanoparticles (t-butyl protected) | 125 ± 7 | 0.18 ± 0.03 | -5 ± 2 |
| PEGylated Nanoparticles (deprotected) | 128 ± 6 | 0.17 ± 0.02 | -20 ± 4 |
Table 2: Quantification of Surface Functional Groups
| Nanoparticle Sample | Surface Amine Density (groups/nm²) | Surface Carboxyl Density (groups/nm²) |
| Amine-Functionalized Nanoparticles | 1.2 ± 0.2 | N/A |
| PEGylated Nanoparticles (t-butyl protected) | 0.3 ± 0.1 | N/A |
| PEGylated Nanoparticles (deprotected) | 0.3 ± 0.1 | 0.8 ± 0.15 |
(Note: Surface group density can be quantified using techniques such as titration, X-ray Photoelectron Spectroscopy (XPS), or quantitative Nuclear Magnetic Resonance (qNMR).)
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Cellular Uptake and Drug Action Pathway
Caption: Cellular pathway of a drug-loaded nanoparticle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Acid-PEG10-t-butyl ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of "Acid-PEG10-t-butyl ester" and its conjugates. This bifunctional linker, featuring a terminal carboxylic acid and a t-butyl protected carboxyl group, is a valuable tool in drug delivery and bioconjugation.[1][2][3] Proper characterization is crucial to ensure the identity, purity, and stability of the resulting conjugates.
Structural and Chemical Properties
This compound (C₂₈H₅₄O₁₄, Molecular Weight: 614.7 g/mol ) possesses a linear decaethylene glycol (PEG10) spacer.[1][2] This hydrophilic PEG chain enhances solubility in aqueous media.[2] The molecule has two key functional groups:
-
Terminal Carboxylic Acid: This group is readily available for conjugation with primary amines through activators like EDC or HATU, forming a stable amide bond.[2]
-
t-Butyl-protected Carboxyl Group: This group requires deprotection under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid for subsequent reactions.[1][2]
Analytical Characterization Techniques
A panel of analytical methods is essential for the comprehensive characterization of this compound conjugates. These techniques confirm the identity, purity, molecular weight, and stability of the molecule and its conjugated forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound and its conjugates. Both ¹H and ¹³C NMR are employed to confirm the presence of key structural motifs.
Quantitative Data Summary: NMR
| Parameter | Technique | Expected Chemical Shift (δ) | Reference |
| t-Butyl Protons | ¹H NMR | ~1.38 ppm (singlet, 9H) | [1] |
| PEG Backbone Protons | ¹H NMR | 3.6 - 3.8 ppm (multiplet) | [1] |
| t-Butyl Carbon | ¹³C NMR | ~28 ppm | [4] |
| PEG Backbone Carbons | ¹³C NMR | ~70 ppm | [5][6] |
| Ester Carbonyl Carbon | ¹³C NMR | ~170 ppm | [6] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh accurately 4-12 mg of the this compound conjugate and dissolve it in 600 µL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Temperature: 25 °C
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise)
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals and reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
-
Confirm the presence of the characteristic peaks for the t-butyl group and the PEG backbone. The disappearance of the t-butyl signal at ~1.38 ppm can confirm successful deprotection.
-
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.[7] Dissolve in a known volume of deuterated solvent.
-
Instrument Parameters: Follow the ¹H NMR protocol, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Analysis: Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where: I = integral area, N = number of protons, MW = molecular weight, m = mass.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound conjugate and to confirm its identity. MALDI-TOF and ESI-MS are commonly employed techniques.
Quantitative Data Summary: Mass Spectrometry
| Parameter | Technique | Expected Value | Reference |
| Molecular Weight | MALDI-TOF MS | 614.73 ± 1.5 Da | [1] |
| Purity (AUC) | RP-HPLC | ≥98% | [1] |
Experimental Protocol: MALDI-TOF Mass Spectrometry
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules or sinapinic acid for larger protein conjugates, in a 1:1 solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.[9][10]
-
Sample Preparation: Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.[9]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The resulting spectrum should show a peak corresponding to the molecular weight of the conjugate. The characteristic isotopic distribution of the PEG polymer (44 Da spacing) can also be observed.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity and heterogeneity of this compound conjugates. Both Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are valuable.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC) for Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile[12]
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 214 nm or 280 nm (if the conjugate has a chromophore).
-
Data Analysis: The purity is determined by the area under the curve (AUC) of the main peak relative to the total peak area.
Experimental Protocol: Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
-
System: HPLC with a UV or Refractive Index (RI) detector.
-
Column: A suitable SEC column for the molecular weight range of the conjugate.
-
Mobile Phase: A phosphate (B84403) buffer solution (e.g., 150 mM sodium phosphate, pH 7.0).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 214 nm or RI detector.[13]
-
Data Analysis: SEC separates molecules based on their hydrodynamic radius.[] This allows for the detection of high molecular weight aggregates or low molecular weight fragments.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of an this compound conjugate.
Conceptual Signaling Pathway for a PEGylated Prodrug
This diagram illustrates a conceptual signaling pathway where a PEGylated prodrug, utilizing a linker like this compound, targets cancer cells.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Acid-PEG2-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 4. rsc.org [rsc.org]
- 5. compoundchem.com [compoundchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. covalx.com [covalx.com]
- 11. bath.ac.uk [bath.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Protein Labeling with "Acid-PEG10-t-butyl ester" for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Acid-PEG10-t-butyl ester" is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the modification of proteins and other biomolecules. This linker possesses two distinct functional groups: a terminal carboxylic acid and a t-butyl ester protected carboxylic acid. This bifunctional nature allows for a two-step conjugation strategy, making it a versatile tool for creating well-defined bioconjugates for various applications, including cellular and in vivo imaging.
The hydrophilic 10-unit PEG spacer enhances the solubility and stability of the modified protein and reduces non-specific binding. The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface. Subsequently, the t-butyl ester can be deprotected under acidic conditions to reveal a second carboxylic acid, which can then be conjugated to another molecule of interest, such as a fluorescent dye, a chelating agent for radiolabeling, or a targeting ligand.
Principle of the Method
The labeling process involves a two-stage chemical reaction. First, the terminal carboxylic acid of "this compound" is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This reaction forms a semi-stable NHS ester that is reactive towards primary amines on the protein. The NHS-activated PEG linker is then incubated with the protein, leading to the formation of stable amide bonds.
Following the successful conjugation of the linker to the protein, the t-butyl ester protecting group is removed by treatment with a mild acid, typically trifluoroacetic acid (TFA). This deprotection step exposes a new terminal carboxylic acid on the PEGylated protein, which is then available for subsequent conjugation to an imaging probe.
Data Presentation
The efficiency of protein PEGylation can be influenced by several factors, including the molar ratio of the PEG linker to the protein, buffer pH, and reaction time. The following table provides representative quantitative data for protein PEGylation using an EDC/NHS activation strategy. While this data is for a comparable PEGylation reaction, it serves as a useful guide for optimizing the labeling with "this compound".
| Parameter | Value | Analytical Method | Reference |
| Molar Excess of Activated PEG Linker | 10-50 fold | - | [1] |
| Typical Degree of PEGylation (DoP) | 1-5 PEGs/protein | Mass Spectrometry, SDS-PAGE | [1][2] |
| Yield of Mono-PEGylated Product | 40-70% | HPLC, SDS-PAGE | [1] |
| Reaction Time (Amine Coupling) | 2-4 hours at RT or overnight at 4°C | - | [1] |
| Deprotection Efficiency (t-butyl ester) | >95% | Mass Spectrometry | [3] |
Experimental Protocols
Protocol 1: Activation of "this compound" and Protein Labeling
This protocol describes the covalent attachment of the "this compound" linker to a target protein via its primary amines.
Materials:
-
Protein of interest
-
"this compound"
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.[1]
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Activation of "this compound":
-
Immediately before use, prepare a 10 mM stock solution of "this compound" in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to a final concentration of 100 mM each.
-
To activate the PEG linker, mix the "this compound" stock solution with the EDC/NHS solution at a 1:1:1 molar ratio. For example, mix 10 µL of 10 mM "this compound", 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.
-
Incubate the activation reaction for 15-30 minutes at room temperature.[1]
-
-
Protein Conjugation:
-
Add the freshly activated "this compound" solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is recommended as a starting point for optimization.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Quenching the Reaction:
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Deprotection of the t-butyl Ester Group
This protocol describes the removal of the t-butyl protecting group to expose a terminal carboxylic acid on the PEGylated protein.
Materials:
-
PEGylated protein with t-butyl ester protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Reaction Setup:
-
Lyophilize the purified PEGylated protein to remove water.
-
Dissolve the dried protein in a solution of 50% TFA in DCM.[3]
-
Caution: TFA is a strong acid. Handle with appropriate personal protective equipment in a fume hood.
-
-
Deprotection Reaction:
-
Incubate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by mass spectrometry if possible.
-
-
Removal of TFA:
-
Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
-
Purification of the Deprotected Protein:
-
Resuspend the protein in a suitable buffer and purify immediately by SEC or dialysis to remove residual TFA and byproducts.
-
Protocol 3: Conjugation of a Fluorescent Dye for Imaging
This protocol outlines the coupling of an amine-containing fluorescent dye to the newly exposed carboxylic acid on the PEGylated protein.
Materials:
-
Deprotected PEGylated protein with a terminal carboxylic acid
-
Amine-reactive fluorescent dye (e.g., an Alexa Fluor dye with an amine group)
-
EDC and NHS (or sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching and Purification reagents as in Protocol 1
Procedure:
-
Protein Preparation:
-
Dissolve the deprotected PEGylated protein in Activation Buffer.
-
-
Activation of the Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Dye Conjugation:
-
Dissolve the amine-containing fluorescent dye in a small amount of anhydrous DMF or DMSO.
-
Add the dye solution to the activated protein solution. A 5- to 20-fold molar excess of the dye is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Quench and purify the fluorescently labeled protein as described in Protocol 1 to remove unreacted dye.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for protein labeling.
Caption: Hypothetical signaling pathway for imaging.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in "Acid-PEG10-t-butyl ester" Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of "Acid-PEG10-t-butyl ester". The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a multi-step process. A common route involves three key stages:
-
PEG10 Backbone Assembly: Synthesis of decaethylene glycol (HO-PEG10-OH).
-
Terminal Functionalization (Carboxylation): Introduction of a carboxylic acid group at one terminus of the PEG chain.
-
Protection of the Carboxylic Acid: Conversion of the terminal carboxylic acid to its t-butyl ester.
Q2: What are the most critical factors affecting the overall yield of the reaction?
Several factors can significantly impact the yield:
-
Water Content: All reaction steps are sensitive to moisture. Anhydrous conditions are crucial, especially during the PEG10 backbone synthesis and the t-butyl esterification.
-
Reagent Purity: The purity of starting materials, including ethylene (B1197577) oxide, bromoacetic acid, and di-tert-butyl dicarbonate (B1257347), is critical. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: Precise control of the molar ratios of reactants is essential to avoid incomplete reactions or the formation of undesired byproducts.
-
Temperature Control: Each reaction step has an optimal temperature range. Deviations can lead to side reactions or decomposition of reagents and products.
-
Purification Methods: Inefficient purification at each step can result in the loss of the desired product and carryover of impurities to subsequent steps.
Q3: How can I monitor the progress of each reaction step?
Monitoring reaction progress is key to optimizing yield. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to track the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Stage 1: Low Yield in PEG10 Backbone (HO-PEG10-OH) Synthesis
The synthesis of the decaethylene glycol backbone is foundational. Low yields at this stage will propagate through the entire synthesis.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Presence of water in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Inactive initiator/catalyst. | Use a fresh batch of initiator (e.g., potassium naphthalene) or catalyst. Ensure proper storage conditions. | |
| Broad molecular weight distribution (polydispersity) | Inconsistent temperature during polymerization. | Maintain a stable and controlled temperature throughout the ethylene oxide addition. |
| Chain transfer reactions. | This can be influenced by the counterion; cesium-based initiators may reduce chain transfer compared to sodium or potassium. | |
| Difficult purification leading to product loss | Complex mixture of different PEG chain lengths. | Optimize polymerization conditions to achieve a narrow molecular weight distribution. Consider using size-exclusion chromatography (SEC) for purification. |
Stage 2: Low Yield in Terminal Carboxylation
This step involves the reaction of HO-PEG10-OH with a reagent like sodium bromoacetate (B1195939).
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete conversion of the diol | Insufficient amount of base or bromoacetic acid. | Optimize the stoichiometry. A slight excess of the carboxylating agent and base may be required. |
| Steric hindrance. | For higher molecular weight PEGs, longer reaction times or slightly elevated temperatures may be necessary. | |
| Formation of di-acid byproduct | Reaction occurring at both hydroxyl terminals. | Use a controlled stoichiometry of the carboxylating agent. It may be necessary to use a protecting group strategy if mono-functionalization is critical and difficult to control. |
| Low product recovery after workup | Product loss during extraction. | PEG derivatives can be highly water-soluble. Saturating the aqueous phase with NaCl ("salting out") can improve extraction efficiency into organic solvents. |
Stage 3: Low Yield in t-Butyl Esterification
The final step is the protection of the carboxylic acid group.
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete esterification | Presence of water, which hydrolyzes the di-tert-butyl dicarbonate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Insufficient amount of di-tert-butyl dicarbonate or catalyst (e.g., DMAP). | Use a slight excess of di-tert-butyl dicarbonate. Ensure the catalyst is active. | |
| Formation of symmetric carbonate byproduct | Side reaction of the alcohol with di-tert-butyl dicarbonate. | This can sometimes be observed. Optimizing the stoichiometry and reaction temperature can help minimize this. |
| Product decomposition | Use of strong acids for workup. | The t-butyl ester is acid-labile. Use a mild aqueous workup with a weak base (e.g., sodium bicarbonate solution) to neutralize any acidic components. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of HO-PEG10-OH (Illustrative Williamson Ether Synthesis Approach)
-
Setup: Under an inert atmosphere, add anhydrous solvent (e.g., THF) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Alkoxide Formation: Add sodium hydride (NaH) to the flask, followed by the dropwise addition of a shorter PEG diol (e.g., tetraethylene glycol). Stir until hydrogen evolution ceases.
-
Williamson Ether Synthesis: Add the appropriate di-tosylated or di-halogenated PEG precursor dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a specified temperature (e.g., 60 °C) and stir for a designated time (e.g., 24 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench cautiously with water or ethanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by precipitation in a non-polar solvent like diethyl ether.
Protocol 2: Synthesis of Acid-PEG10-OH
-
Setup: Dissolve HO-PEG10-OH in an appropriate anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere.
-
Deprotonation: Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Carboxylation: Add a solution of sodium bromoacetate in an anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Acidify the mixture to a pH of ~3 with dilute HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography.
Protocol 3: Synthesis of this compound
-
Setup: Dissolve the Acid-PEG10-OH in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The final product can be further purified by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
Technical Support Center: Optimizing Reaction Conditions for "Acid-PEG10-t-butyl ester" Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of "Acid-PEG10-t-butyl ester".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary reactive groups?
A1: this compound is a heterobifunctional crosslinker featuring a decaethylene glycol (PEG10) spacer. This hydrophilic spacer increases the solubility of the conjugate in aqueous media.[1] The molecule has two distinct functional groups: a terminal carboxylic acid (-COOH) and a t-butyl protected carboxylic acid (-COO-t-Bu).[1][2] The terminal carboxylic acid is readily available for conjugation, while the t-butyl ester requires deprotection to reveal a second carboxylic acid for subsequent reactions.[2]
Q2: How do I conjugate the terminal carboxylic acid of this compound to a primary amine on my molecule of interest?
A2: The terminal carboxylic acid can be conjugated to a primary amine using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3] This reaction forms a stable amide bond.[1]
Q3: What are the optimal pH conditions for the EDC/NHS conjugation reaction?
A3: The EDC/NHS conjugation process involves two steps with different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-7.2.[4][5] The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a slightly alkaline pH of 7-8.[4][5] For optimal results, a two-step pH adjustment is often recommended.
Q4: How do I remove the t-butyl protecting group?
A4: The t-butyl ester group is typically removed under acidic conditions to reveal the carboxylic acid.[2] A common reagent for this deprotection is trifluoroacetic acid (TFA), often used in a solution with an organic solvent like dichloromethane (B109758) (DCM).[2][6]
Q5: What are the common methods for purifying the PEGylated conjugate?
A5: Several chromatographic and filtration techniques can be used for purification. Size Exclusion Chromatography (SEC) is effective for separating molecules based on size and can remove unreacted PEG and other small molecules.[] Ion Exchange Chromatography (IEX) separates molecules based on charge, which is altered by PEGylation.[] Hydrophobic Interaction Chromatography (HIC) and Reverse Phase Chromatography can also be employed. Dialysis is a useful method for removing small molecule impurities.[3]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Q: I am observing a very low yield of my desired PEGylated product. What are the potential causes and how can I troubleshoot this?
A: Low conjugation yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
| Potential Cause | Recommended Solution |
| Inactive/Degraded Reagents | EDC and NHS are moisture-sensitive. Store them in a desiccator at the recommended temperature (-20°C is common) and allow them to warm to room temperature before opening to prevent condensation.[8] Use freshly prepared solutions for each reaction.[1] |
| Suboptimal Molar Ratios | The molar ratio of EDC and NHS to the carboxylic acid groups on the PEG linker is crucial. A starting point of a 2- to 5-fold molar excess of EDC and NHS over the carboxyl groups is recommended.[1] This ratio may need to be optimized for your specific application. |
| Incorrect Reaction pH | As mentioned in the FAQs, the activation and coupling steps have different optimal pH ranges. For the activation of the carboxyl group with EDC/NHS, a pH of 4.5-7.2 is ideal.[4][5] For the subsequent reaction with the amine, a pH of 7-8 is preferred.[4][5] Consider a two-step pH adjustment for better efficiency. |
| Incompatible Buffer | Avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction.[8] Good buffer choices include MES for the activation step and phosphate-buffered saline (PBS) or HEPES for the coupling step.[4] |
| Issues with the Amine-Containing Molecule | Ensure the purity of your target molecule. Impurities with primary amines will compete for conjugation. Also, verify the concentration of your molecule to ensure the correct stoichiometry. |
| Insufficient Reaction Time or Temperature | Most conjugation reactions are carried out at room temperature for 1-4 hours or at 4°C overnight.[6] If the yield is low, you can try extending the reaction time. Monitor the reaction progress by a suitable analytical method like HPLC or SDS-PAGE. |
Problem 2: Incomplete t-Butyl Ester Deprotection
Q: I am seeing a significant amount of my PEG-conjugate with the t-butyl group still attached. How can I ensure complete deprotection?
A: Incomplete deprotection of the t-butyl ester is a common hurdle. Here are the key factors to consider for successful cleavage.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Trifluoroacetic acid (TFA) is a strong acid and is very effective for t-butyl deprotection.[2] A common protocol uses a 1:1 mixture of TFA and a solvent like dichloromethane (DCM).[2] For stubborn deprotections, you can increase the concentration of TFA, even up to 95-100%.[2] |
| Inadequate Reaction Time | The time required for complete deprotection can vary depending on the substrate. It is crucial to monitor the reaction's progress using an appropriate analytical technique such as TLC, HPLC, or mass spectrometry.[2] Extend the reaction time until the starting material is no longer detectable. |
| Low Reaction Temperature | Deprotection reactions are typically performed at room temperature. If the temperature is too low, the reaction rate will be significantly slower, potentially leading to incomplete removal of the protecting group within a standard timeframe.[2] |
| Presence of Scavengers | The deprotection process generates a stable t-butyl cation, which can potentially re-react with other nucleophiles in your molecule.[9] While not always necessary for simple molecules, in complex substrates, the addition of a cation scavenger like water or triisopropylsilane (B1312306) (TIS) to the reaction mixture can prevent side reactions.[10] |
Problem 3: Difficulty in Purifying the Final Conjugate
Q: I am struggling to separate my final PEGylated product from unreacted PEG and other impurities. What purification strategies can I employ?
A: The purification of PEGylated molecules can be challenging due to the properties of the PEG chain. A combination of methods is often necessary for achieving high purity.
| Purification Challenge | Recommended Technique(s) | Principle of Separation |
| Removal of Unreacted PEG and Small Molecules | Size Exclusion Chromatography (SEC)[] | Separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute before the smaller, unreacted PEG. |
| Dialysis / Ultrafiltration[3] | Uses a semi-permeable membrane to separate molecules based on size. Effective for removing small molecule impurities and unreacted PEG, especially if there is a significant size difference. | |
| Separation of Mono-PEGylated from Multi-PEGylated Species and Unconjugated Molecule | Ion Exchange Chromatography (IEX)[] | PEGylation can shield the surface charges of a molecule, altering its interaction with the ion-exchange resin. This allows for the separation of species with different degrees of PEGylation. |
| Hydrophobic Interaction Chromatography (HIC)[11] | The attachment of PEG can alter the hydrophobicity of a molecule, enabling separation on a HIC column. | |
| Reverse Phase Chromatography (RPC) | Can be effective for separating PEGylated species, but optimization of the mobile phase is often required. |
Experimental Protocols
Protocol 1: EDC/NHS Conjugation of this compound to a Primary Amine
This protocol provides a general procedure. The amounts and concentrations should be optimized for your specific application.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve the this compound in the Activation Buffer.
-
Add a 2-5 molar excess of EDC and NHS/Sulfo-NHS to the PEG solution.[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Optional but recommended: Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.[4]
-
Add the amine-containing molecule solution to the activated PEG solution. The molar ratio of PEG to the amine-containing molecule should be optimized.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method as described in the "Difficulty in Purifying the Final Conjugate" section (e.g., SEC, IEX, or dialysis).
-
Protocol 2: t-Butyl Ester Deprotection
This protocol provides a general procedure for the removal of the t-butyl protecting group.
Materials:
-
t-Butyl protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Cold diethyl ether (for precipitation)
Procedure:
-
Reaction Setup:
-
Dissolve the t-butyl protected PEG-conjugate in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
-
Acid Addition:
-
Under a gentle stream of nitrogen or argon, slowly add an equal volume of TFA to the reaction mixture with stirring.[2]
-
-
Reaction:
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC, HPLC, or mass spectrometry until the starting material is consumed (typically 1-4 hours).[2]
-
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Optional: To ensure complete removal of TFA, the residue can be co-evaporated with DCM or another suitable solvent a few times.
-
-
Isolation (if applicable):
-
If the deprotected product is a solid, it can be precipitated by adding the concentrated reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Dry the final product under vacuum.
-
Signaling Pathways and Experimental Workflows
General Experimental Workflow for this compound Conjugation and Deprotection
Caption: A general workflow for the two-step conjugation and deprotection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Preventing Aggregation of ADCs with "Acid-PEG10-t-butyl ester"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing "Acid-PEG10-t-butyl ester" to prevent the aggregation of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key functional components?
A1: "this compound" is a heterobifunctional linker used in the synthesis of ADCs.[1] Its structure comprises three key components:
-
Carboxylic Acid: This functional group allows for the conjugation of the linker to amine-containing molecules, such as the cytotoxic payload, typically through the formation of an amide bond.[1]
-
PEG10 Spacer: A polyethylene (B3416737) glycol (PEG) chain with ten repeating ethylene (B1197577) oxide units. This hydrophilic spacer is crucial for improving the solubility and stability of the resulting ADC.[2][3]
-
t-Butyl Ester: This protecting group caps (B75204) a second carboxylic acid. It is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid for conjugation to the antibody.[4][5]
Caption: Key components of the "this compound" linker.
Q2: What are the primary causes of ADC aggregation?
A2: ADC aggregation is a significant challenge in their development and can be caused by several factors:
-
Hydrophobicity of the Payload: Many potent cytotoxic drugs are hydrophobic. Their conjugation to the antibody increases the overall hydrophobicity of the ADC, leading to intermolecular hydrophobic interactions and subsequent aggregation.[2][]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody can increase the propensity for aggregation, especially with hydrophobic payloads.[2]
-
Unfavorable Buffer Conditions: Suboptimal pH, ionic strength, or the presence of certain salts in the formulation buffer can promote protein aggregation.[7]
-
Manufacturing and Storage Conditions: Physical stresses such as elevated temperatures, agitation, and freeze-thaw cycles can induce unfolding and aggregation of the antibody component of the ADC.
Q3: How does the PEG10 linker in "this compound" help prevent ADC aggregation?
A3: The PEG10 linker mitigates ADC aggregation through two primary mechanisms:
-
Increased Hydrophilicity: The polyethylene glycol chain is highly hydrophilic and creates a hydration shell around the hydrophobic payload.[2][8] This masks the hydrophobic regions, reducing their interaction with other ADC molecules and improving the overall solubility of the conjugate.[2]
-
Steric Hindrance: The flexible PEG chain acts as a physical spacer, creating steric hindrance that prevents the close approach of ADC molecules. This steric shield minimizes intermolecular interactions that lead to aggregation.[9]
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. labinsights.nl [labinsights.nl]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. books.rsc.org [books.rsc.org]
common side reactions with "Acid-PEG10-t-butyl ester" and how to avoid them
Welcome to the technical support center for Acid-PEG10-t-butyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments with this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal carboxylic acid group and a t-butyl protected carboxyl group.[1][2] This structure allows for a two-step conjugation strategy. The terminal carboxylic acid can be readily coupled with primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC, HATU) to form a stable amide bond.[1][3] The t-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal a free carboxylic acid for subsequent conjugation.[1][4]
The hydrophilic PEG10 spacer enhances the solubility and bioavailability of conjugated molecules, making it valuable in drug delivery and bioconjugation.[5][6]
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions occur during the two main reaction steps:
-
Carboxylic Acid Coupling:
-
t-Butyl Ester Deprotection:
-
Incomplete cleavage: The deprotection reaction may not go to completion, resulting in a mixture of protected and deprotected products.[9] This can be due to insufficient reaction time, degraded reagents, or steric hindrance.[9]
-
Alkylation of sensitive residues: The t-butyl cation, a reactive intermediate formed during acidic cleavage, can alkylate electron-rich amino acid residues such as tryptophan and methionine.[7][9]
-
Q3: How can I avoid incomplete deprotection of the t-butyl ester?
Incomplete cleavage of the t-butyl ester is a common issue.[9] To ensure complete deprotection, consider the following:
-
Use fresh, high-purity TFA: Trifluoroacetic acid can degrade over time, reducing its effectiveness.[9]
-
Optimize reaction time and temperature: Monitor the reaction progress using analytical techniques like HPLC or ¹H NMR. The disappearance of the t-butyl peak (a singlet around 1.4 ppm in ¹H NMR) indicates successful cleavage.[9] Most deprotections are complete within 2-4 hours at room temperature.[9]
-
Increase TFA concentration: If incomplete cleavage persists, a higher concentration of TFA may be necessary.[9]
-
Consider alternative deprotection methods: For particularly stubborn cases or acid-sensitive substrates, milder conditions like using zinc bromide in dichloromethane (B109758) can be explored.[9]
Troubleshooting Guides
Issue 1: Side Product Formation During t-Butyl Ester Deprotection
Symptom: Appearance of unexpected peaks in HPLC or mass spectrometry analysis after deprotection, suggesting modification of the conjugated molecule.
Probable Cause: Alkylation of sensitive amino acid residues (e.g., tryptophan, methionine) by the t-butyl cation generated during acidic deprotection.[7][9]
Solution:
-
Use Scavengers: Incorporate a "scavenger cocktail" into your deprotection reagent. Scavengers are compounds that trap the reactive t-butyl cation, preventing it from reacting with your molecule of interest.[9]
Scavenger Target Residue Typical Concentration (v/v) Triisopropylsilane (TIS) General, effective for Tryptophan 2.5% Water General 2.5% Thioanisole Methionine 5% 1,2-Ethanedithiol (EDT) General 2.5% A common and effective cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[9]
Issue 2: Low Yield or Incomplete Amide Coupling Reaction
Symptom: A significant amount of starting material remains after the coupling reaction between the carboxylic acid of the PEG linker and an amine-containing molecule.
Probable Cause:
-
Poor solubility of reactants: The carboxylic acid or the amine-containing molecule may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.[8]
-
Inactivated coupling reagents: Carbodiimides like EDC can be sensitive to moisture.
-
Guanidinylation: If coupling to a peptide, the coupling reagent may have reacted with the N-terminus, terminating the chain.[7]
Solution:
-
Solvent Optimization:
-
Reagent Quality: Use fresh, anhydrous solvents and coupling reagents.
-
Pre-activation to Avoid Guanidinylation: Pre-activate the carboxylic acid with the coupling reagent before adding it to the amine-containing solution. This minimizes the exposure of the free coupling reagent to the amine.[7]
Issue 3: Difficulty in Purifying the Final PEGylated Product
Symptom: Co-elution of the desired product with unreacted PEG linker, un-PEGylated starting material, or other side products during chromatography.
Probable Cause: The PEGylation process often results in a heterogeneous mixture. The physicochemical properties of the desired product may be very similar to those of the impurities, making separation challenging.[][11]
Solution:
-
Multi-modal Purification: A single purification method may not be sufficient. A combination of techniques is often necessary.
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules and un-PEGylated protein from the larger PEGylated conjugate.[][12]
-
Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences. Since PEGylation can shield surface charges, IEX is useful for separating PEGylated species from their un-PEGylated counterparts and can even separate positional isomers.[5][]
-
Reverse-Phase HPLC (RP-HPLC): Can be used for final polishing and analysis.
-
Aqueous Two-Phase Systems (ATPS): A liquid-liquid extraction method that can be a cost-effective alternative for large-scale purification.[11]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolution: Dissolve this compound and the amine-containing molecule separately in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Activation: In a separate vessel, dissolve the coupling reagents (e.g., EDC and NHS) in the reaction solvent. Add this solution to the this compound solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the activated PEG linker solution to the amine-containing molecule solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Work-up and Purification: Once the reaction is complete, proceed with purification, which may involve precipitation, dialysis, or chromatography.
Protocol 2: General Procedure for t-Butyl Ester Deprotection with Scavengers
-
Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[9] Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment.
-
Reaction: Dissolve the t-butyl ester-protected compound in the cleavage cocktail. Stir the mixture at room temperature for 2-4 hours.[9]
-
TFA Removal: Remove the TFA under reduced pressure (e.g., using a rotary evaporator).
-
Precipitation: Precipitate the deprotected product by adding cold diethyl ether.[9]
-
Purification: Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether. Further purification by chromatography may be necessary to remove scavenger byproducts.[9]
Visualizations
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 4. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Acid-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 7. peptide.com [peptide.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 11. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Deprotection of t-Butyl Esters in PEG Linkers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the incomplete deprotection of tert-butyl (t-butyl) esters in Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard method for t-butyl ester deprotection from PEG linkers?
The most common method for cleaving t-butyl esters from PEG linkers is acidolysis, typically using trifluoroacetic acid (TFA).[1] A standard starting condition is a 50% solution of TFA in a chlorinated solvent such as dichloromethane (B109758) (DCM), reacting at room temperature for 2 to 5 hours.[1]
Q2: My t-butyl ester deprotection is incomplete. What are the common causes and how can I fix this?
Incomplete cleavage is a frequent issue with several potential causes:
-
Insufficient Reaction Time or Reagent: The reaction may not have reached completion. The required time can vary based on the substrate.
-
Steric Hindrance: The structure of the PEG linker or the conjugated molecule can physically block the acid from reaching the ester linkage.[1]
-
Poor Reagent Quality: TFA can degrade over time, reducing its effectiveness. It is critical to use fresh, high-quality TFA.[1]
To resolve this, you can try increasing the reaction time or using a higher concentration of TFA.[1] It is highly recommended to monitor the reaction's progress using analytical methods like HPLC or ¹H NMR.[1]
Q3: I'm seeing unexpected side products in my reaction. What are they and how can I prevent them?
A significant challenge during acidic deprotection is the formation of a stable t-butyl cation.[1] This reactive electrophile can cause unwanted side reactions by alkylating electron-rich amino acid residues, particularly tryptophan (Trp) and methionine (Met).[1][2]
To prevent these side reactions, nucleophilic "scavengers" should be added to the cleavage cocktail to trap the t-butyl cations.[1] Common and effective scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.[1]
Q4: How can I monitor the deprotection reaction to ensure it goes to completion?
Regularly monitoring the reaction is key to achieving complete deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet peak for the t-butyl protons, which appears around 1.4 ppm.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides an accurate assessment of the reaction, allowing for the quantification of starting material, the desired product, and any side products.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material peak and the appearance of the product peak over time.[1]
Q5: What is the best way to isolate and purify my PEGylated product after deprotection?
Due to the high solubility of many PEGylated products, purification can be challenging. A common and effective method is to first remove the TFA under reduced pressure and then precipitate the product by adding the concentrated residue to cold diethyl ether.[1] The resulting precipitate can be collected and further purified if necessary using techniques like size-exclusion chromatography (SEC) to remove scavengers and their byproducts.[1]
Q6: Is it possible to selectively cleave a t-butyl ester without removing a Boc (tert-butoxycarbonyl) protecting group?
Selective deprotection of a t-butyl ester in the presence of a Boc group is very difficult because they have similar acid lability.[1] However, it is possible to achieve the reverse—selectively cleaving the N-Boc group while leaving the t-butyl ester intact—by using milder acidic conditions.[1]
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) | Analytical Confirmation |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase reaction time (e.g., from 2 to 4-6 hours). Increase TFA concentration (e.g., from 50% to 95%).[1][2] | Monitor by HPLC or NMR for disappearance of starting material.[1] |
| Steric hindrance around the ester linkage. | Consider a stronger acid system or a longer reaction time. For future syntheses, a longer PEG linker may reduce hindrance.[1] | Compare HPLC and NMR data with a known standard if available. | |
| Poor quality or degraded TFA. | Use a fresh bottle of high-purity TFA.[1] | If the issue persists with fresh reagent, the cause is likely not TFA quality. | |
| Formation of Side Products | Alkylation of sensitive residues (e.g., Trp, Met) by reactive t-butyl cations. | Add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] | Analyze the crude product by mass spectrometry to identify potential alkylated species. HPLC may show additional peaks.[1] |
| Difficulty in Product Isolation | High solubility of the PEGylated product in workup solvents. | After removing TFA, precipitate the product in cold diethyl ether.[1] | Characterize the precipitate by NMR and HPLC to confirm purity.[1] |
| Incomplete removal of scavengers or their byproducts. | Perform multiple precipitations or use size-exclusion chromatography (SEC) for purification.[1] | Check for scavenger-related peaks in the NMR spectrum. |
Deprotection and Cleavage Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for PEG-conjugates that do not contain acid-sensitive residues.
-
Preparation: Dissolve the t-butyl ester-protected PEG conjugate in a suitable solvent like dichloromethane (DCM).
-
Cleavage: Add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 1:1 TFA:DCM ratio).
-
Reaction: Stir the mixture at room temperature for 2-5 hours.[1] Monitor the reaction's progress by taking small aliquots and analyzing them via HPLC or NMR.[1]
-
Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Purification: Add the concentrated residue dropwise to a flask of cold diethyl ether with vigorous stirring to precipitate the product. Collect the solid by filtration or centrifugation.
Protocol 2: Cleavage with a Scavenger Cocktail
This protocol is recommended when the PEG-conjugate contains acid-sensitive residues like tryptophan or methionine.[1]
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the solid t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).[1]
-
Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours.[1] Following the reaction, remove the TFA under reduced pressure.
-
Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.[1]
Visual Guides
References
Technical Support Center: Purification of Acid-PEG10-t-butyl ester Bioconjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of bioconjugates synthesized using the bifunctional linker, Acid-PEG10-t-butyl ester. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key features of the this compound linker that influence purification?
A1: this compound is a bifunctional linker with a terminal carboxylic acid and a t-butyl protected carboxyl group.[1][2] The terminal carboxylic acid can be readily conjugated to primary amines.[1] The t-butyl ester requires deprotection under acidic conditions to reveal a second carboxylic acid for subsequent conjugation.[1][2] This dual functionality allows for either a one-step or a two-step conjugation strategy, which will dictate the purification workflow.
Q2: What are the most common impurities encountered when working with this compound bioconjugates?
A2: Common impurities include:
-
Unreacted this compound linker: Excess linker from the conjugation reaction.
-
Unconjugated biomolecule: Starting material that did not react with the linker.
-
Byproducts of the conjugation reaction: For example, byproducts from carbodiimide-mediated reactions (e.g., EDC/NHS chemistry).
-
Aggregates: High concentrations of bioconjugates can sometimes lead to aggregation.
-
Byproducts from t-butyl deprotection: If this step is performed, side products can arise from the reaction of the released t-butyl cation with the bioconjugate or scavengers.[3]
Q3: Which purification techniques are most suitable for this compound bioconjugates?
A3: The choice of purification technique depends on the properties of the bioconjugate and the impurities to be removed. Commonly used methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from the smaller, unreacted linker and other small molecule impurities.[4]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. This can be useful for separating the desired bioconjugate from the unconjugated biomolecule if there is a sufficient charge difference.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity.[5] It is very effective for purifying PEGylated molecules.[6]
-
Tangential Flow Filtration (TFF) / Dialysis: Useful for buffer exchange and removing small molecule impurities like excess linker and salts.[4][7]
Q4: How can I monitor the success of my purification?
A4: The purity of the final bioconjugate should be assessed using a combination of analytical techniques:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the conjugated biomolecule compared to the unconjugated starting material.
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to assess purity and quantify the amount of remaining impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and integrity of the bioconjugate and determine the degree of PEGylation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Recovery of Bioconjugate | Non-specific binding to chromatography resin or membranes. | For SEC, consider adding arginine to the mobile phase to reduce non-specific interactions. For IEX, optimize the buffer pH and salt concentration. For TFF, choose a membrane material with low protein binding properties (e.g., regenerated cellulose).[4][7] |
| Precipitation of the bioconjugate on the column. | Ensure the bioconjugate is soluble in the mobile phase. You may need to adjust the pH or add solubilizing agents.[5][7] | |
| Degradation of the bioconjugate during purification. | Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers to the buffers.[5] | |
| Poor Separation of Bioconjugate from Unreacted Biomolecule | Insufficient resolution of the chosen purification method. | For SEC, ensure the column has the appropriate fractionation range for your biomolecule's size. For IEX, optimize the pH and gradient to maximize the charge difference between the conjugated and unconjugated species. For RP-HPLC, optimize the gradient elution to improve resolution.[5] |
| Presence of Unreacted Linker in Final Product | Inefficient removal of small molecules. | For SEC, ensure the column has a suitable exclusion limit to separate the small linker from the large bioconjugate. For dialysis or TFF, use a membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your bioconjugate but large enough to allow the linker to pass through (e.g., 1-3 kDa MWCO for small linkers).[7] Ensure sufficient dialysis time and buffer exchanges.[7] |
| Incomplete t-butyl Ester Deprotection | Suboptimal deprotection conditions. | Ensure the use of a strong acid like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 20-50% in a suitable solvent like dichloromethane).[10] Monitor the reaction progress using LC-MS to ensure completion. |
| Presence of acid-labile groups on the biomolecule. | If your biomolecule is sensitive to strong acids, consider a milder deprotection method, such as using zinc bromide (ZnBr2) in dichloromethane.[11][12] | |
| Unexpected Peaks in Final Product Analysis | Formation of byproducts during conjugation or deprotection. | Use LC-MS to identify the impurities. Optimize reaction conditions to minimize byproduct formation. For t-butyl deprotection, the addition of scavengers can help prevent side reactions caused by the t-butyl cation.[3] |
| Degradation of the bioconjugate. | Assess the stability of your bioconjugate under the reaction and purification conditions.[5] |
Experimental Protocols
Protocol 1: Purification of this compound Bioconjugate using Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted this compound linker from the larger bioconjugate.
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
HPLC system.
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Crude bioconjugation reaction mixture.
-
0.22 µm syringe filter.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.
-
Filter the crude bioconjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed the manufacturer's recommendation for the column (typically 1-5% of the column volume).
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Collect fractions corresponding to the different peaks. The bioconjugate should elute in the earlier fractions, while the smaller, unreacted linker will elute later.
-
Analyze the collected fractions using SDS-PAGE and/or LC-MS to confirm the presence and purity of the desired bioconjugate.
-
Pool the fractions containing the purified bioconjugate.
Protocol 2: t-butyl Ester Deprotection
This protocol describes the removal of the t-butyl protecting group to expose a terminal carboxylic acid.
Materials:
-
Purified this compound bioconjugate.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Scavenger (optional, e.g., triisopropylsilane).
-
Nitrogen or argon gas.
-
Rotary evaporator.
Procedure:
-
Dissolve the purified bioconjugate in DCM.
-
If your biomolecule contains sensitive residues (e.g., tryptophan, methionine), add a scavenger to the solution.
-
Under an inert atmosphere (nitrogen or argon), add a solution of TFA in DCM (e.g., 20-50% TFA v/v) to the bioconjugate solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Once the deprotection is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The deprotected bioconjugate can then be purified from the deprotection reagents and byproducts using SEC or dialysis.
Visualizations
Caption: General experimental workflow for bioconjugation and purification.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enovatia.com [enovatia.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Steric Hindrance with PEG10 Linkers in Bioconjugation
Welcome to the technical support center for bioconjugation applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges related to steric hindrance, with a specific focus on the use of Polyethylene Glycol (PEG) linkers, such as PEG10.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the size and three-dimensional shape of molecules impede a chemical reaction. In bioconjugation, this can occur when a bulky biomolecule (like an antibody) or the PEG linker itself physically blocks the reactive groups, preventing them from accessing their target functional groups on another molecule. This can lead to low conjugation efficiency or a complete failure of the reaction. While PEG linkers are often employed to mitigate steric hindrance between two large molecules, the PEG chain itself can sometimes contribute to hindrance, especially in crowded molecular environments.[1]
Q2: How do PEG10 linkers help in managing steric hindrance?
A2: PEG10 linkers, which consist of ten repeating ethylene (B1197577) glycol units, act as flexible, hydrophilic spacers.[2][3] They introduce distance between the conjugated molecules, which can:
-
Increase accessibility: The linker extends the reactive group away from the bulk of the biomolecule, allowing it to reach otherwise inaccessible sites on the target molecule.[4]
-
Provide flexibility: The flexible nature of the PEG chain allows the conjugated molecules to orient themselves favorably for a reaction to occur.[4]
-
Improve solubility: The hydrophilic properties of PEG can prevent the aggregation of hydrophobic molecules, which can also contribute to steric hindrance.[2][3][5]
Q3: When should I choose a PEG10 linker over a shorter or longer PEG linker?
A3: The choice of PEG linker length is critical and depends on the specific application.[2][6]
-
Shorter PEGs (e.g., PEG4): These are suitable for creating more compact conjugates where minimal spacing is required. However, they may not provide sufficient separation to overcome significant steric hindrance.[1][6]
-
PEG10: This mid-length linker often provides a good balance between reducing steric hindrance and maintaining a relatively compact conjugate size. It is long enough to provide adequate spacing for many antibody-drug conjugate (ADC) applications without being overly flexible, which can sometimes negatively impact stability.[7]
-
Longer PEGs (e.g., PEG24, PEG45): These are used when conjugating particularly bulky molecules or when enhanced pharmacokinetic properties (like a longer circulation half-life) are desired.[6][7] However, excessively long linkers can sometimes wrap around the biomolecule, leading to a different form of steric hindrance or reduced biological activity.[1]
Q4: What are the common reactive groups used with PEG10 linkers?
A4: PEG10 linkers can be functionalized with various reactive groups to target specific amino acid residues on biomolecules. Common chemistries include:
-
NHS esters (N-Hydroxysuccinimide): Target primary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds. This reaction is most efficient at a pH of 7.5-8.5.[2][5]
-
Maleimides: React specifically with free sulfhydryl groups on cysteine residues to form stable thioether bonds. This reaction is optimal at a pH of 6.5-7.5.[1][5]
-
Click Chemistry (e.g., Azide/Alkyne): Provides a highly specific and efficient conjugation method.[2]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The target functional group on the biomolecule may be in a sterically hindered location. Consider using a longer PEG linker (e.g., PEG12, PEG24) to increase the reach of the reactive group.[4] |
| Incorrect Reaction pH | The pH of the reaction buffer is critical for the efficiency of the conjugation chemistry. For NHS-ester reactions, ensure the pH is between 7.5 and 8.5. For maleimide (B117702) reactions, the optimal pH is 6.5-7.5.[2][5] |
| Oxidized Thiols (for Maleimide Chemistry) | Cysteine residues may have formed disulfide bonds and are not available for conjugation. Reduce the biomolecule with a mild reducing agent like TCEP or DTT before conjugation. Ensure the reducing agent is removed before adding the maleimide-PEG linker.[1] |
| Hydrolyzed Reactive Group | The reactive group on the PEG linker (especially NHS-esters) can hydrolyze in aqueous solutions. Prepare the PEG linker solution immediately before use and add it to the biomolecule solution promptly. |
Problem 2: Reduced Biological Activity of the Conjugate
| Potential Cause | Troubleshooting Steps |
| Conjugation at an Active Site | The PEG linker may be attached at or near the active site of the biomolecule, causing steric hindrance that blocks its interaction with its target. If possible, use site-specific conjugation methods to attach the linker to a region of the biomolecule that is distant from the active site. |
| Conformational Changes | The conjugation process itself might alter the three-dimensional structure of the biomolecule, leading to a loss of activity.[1] Characterize the conjugate using techniques like circular dichroism (CD) spectroscopy. Optimize reaction conditions (e.g., lower temperature, shorter incubation time) to minimize structural changes. |
| Linker is Too Long | A very long PEG chain can sometimes wrap around the biomolecule and interfere with its function.[1] Experiment with a shorter PEG linker to see if activity is restored. |
Problem 3: Aggregation or Precipitation of the Conjugate
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | If you are conjugating a hydrophobic molecule (e.g., a cytotoxic drug), the resulting conjugate may have poor aqueous solubility. Using a hydrophilic PEG linker is a good first step. If aggregation still occurs, consider using a longer or branched PEG linker to further enhance solubility.[3][8] |
| Over-Conjugation | Attaching too many PEG-payload molecules to the biomolecule can alter its surface properties and lead to aggregation.[4] Reduce the molar excess of the PEG linker used in the reaction to achieve a lower drug-to-antibody ratio (DAR). |
Quantitative Data
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[6] |
Table 2: Influence of PEG Linker Length on Receptor Binding Affinity (IC50)
| PEG Linker Length | IC50 (nM) |
| PEG2 | 1.8 ± 0.3 |
| PEG4 | 2.5 ± 0.4 |
| PEG8 | 3.1 ± 0.6 |
| PEG12 | 4.5 ± 0.8 |
| Data from a study on the binding of a PEGylated ligand to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter linkers resulted in higher binding affinity.[6] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein
-
Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.5-8.5 (e.g., phosphate-buffered saline, PBS).
-
PEG10-NHS Ester Preparation: Immediately before use, dissolve the PEG10-NHS ester in a compatible, anhydrous organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG10-NHS ester to the protein solution. Mix gently.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching (Optional): To terminate the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1]
-
Purification: Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[1][2]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.[1]
Protocol 2: General Procedure for Maleimide PEGylation of a Protein
-
Protein Preparation: Dissolve the protein containing free cysteine residues in a thiol-free buffer at a pH of 6.5-7.5 (e.g., PBS). If necessary, reduce disulfide bonds with TCEP or DTT and subsequently remove the reducing agent.[5]
-
PEG10-Maleimide Preparation: Dissolve the PEG10-maleimide in a suitable solvent (e.g., DMSO or DMF) immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG10-maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents.[2]
-
Characterization: Confirm conjugation and purity using methods such as SDS-PAGE and mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: Decision logic for selecting PEG linker length.
Caption: General experimental workflow for bioconjugation.
References
stability issues of "Acid-PEG10-t-butyl ester" in aqueous buffers
Welcome to the technical support center for "Acid-PEG10-t-butyl ester." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this molecule in aqueous buffers and to troubleshoot common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is susceptible to hydrolysis in aqueous solutions, particularly under acidic or basic conditions. The t-butyl ester functional group is designed to be labile to acid for deprotection purposes.[1] In neutral aqueous buffers (pH ~7), the compound exhibits moderate stability, but hydrolysis can still occur over extended periods. For long-term storage, it is recommended to keep the compound in a desiccated environment at -20°C.[1]
Q2: What are the primary degradation products of this compound in aqueous buffers?
A2: The primary degradation pathway is the hydrolysis of the t-butyl ester, which yields the corresponding carboxylic acid (Acid-PEG10-Acid) and tert-butanol (B103910). Under strongly acidic conditions, the tert-butanol can be further dehydrated to isobutylene.
Q3: How does pH affect the stability of this compound?
A3: The stability of the t-butyl ester is highly pH-dependent.
-
Acidic Conditions (pH < 4): Rapid hydrolysis occurs, leading to the complete deprotection of the t-butyl group. At a pH below 4, complete deprotection can be expected within 2 hours.[1]
-
Neutral Conditions (pH 5-7): The rate of hydrolysis is significantly slower compared to acidic or basic conditions.[2][3]
-
Basic Conditions (pH > 8): The rate of hydrolysis increases due to base-catalyzed hydrolysis.[2][3]
Q4: What is the recommended method for deprotecting the t-butyl ester group?
A4: The standard method for deprotection is acidolysis, most commonly using trifluoroacetic acid (TFA). A typical starting condition is a solution of 50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature for 2 to 5 hours.
Q5: Are there any recommended storage conditions for solutions of this compound?
A5: For optimal stability, it is recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C in a neutral or slightly acidic buffer (pH 5-6) for no more than a few hours. For longer-term storage, the compound should be stored as a solid at -20°C under dessicated conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection of t-Butyl Ester | 1. Insufficient reaction time or acid concentration. 2. Steric hindrance around the ester linkage. 3. Poor quality or degraded acid (e.g., TFA). | 1. Increase the reaction time or use a higher concentration of the acid. 2. Consider a stronger acid system or a longer reaction time. For future syntheses, a longer PEG linker might reduce steric hindrance. 3. Use a fresh, high-purity bottle of the acid. |
| Formation of Unexpected Side Products | 1. Alkylation of sensitive residues by the released t-butyl cation. | 1. Add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Analyze the crude product by mass spectrometry to identify potential alkylated species. |
| Low Recovery After Aqueous Workup | 1. The hydrophilic PEG chain increases the solubility of the product in the aqueous phase. | 1. After cleavage and removal of the acid, precipitate the product in cold diethyl ether. Characterize the precipitate by NMR and HPLC to confirm purity. |
| Compound Degradation During Storage | 1. Hydrolysis due to moisture or inappropriate pH of the storage buffer. 2. Thermal degradation. | 1. Store the compound as a solid under desiccated conditions at -20°C. If in solution, use a slightly acidic to neutral buffer and store at 2-8°C for a short period. 2. Avoid elevated temperatures. A study showed about 2% decomposition at 40°C over 6 months.[1] |
| Variability in Experimental Results | 1. Inconsistent buffer preparation leading to pH variations. 2. Use of aged solutions where degradation has occurred. | 1. Ensure accurate and consistent preparation of all aqueous buffers. Verify the pH of each buffer before use. 2. Always prepare fresh solutions of this compound for each experiment. |
Quantitative Data on Stability
The following tables provide estimated hydrolysis rates and half-lives for the t-butyl ester group based on kinetic data from a structurally similar compound, tert-butyl formate.[2][3] This data should be considered as an approximation for the behavior of this compound.
Table 1: Hydrolysis Rate Constants of t-Butyl Ester at 22°C
| pH | Predominant Mechanism | Rate Constant (k) |
| 2 | Acid-Catalyzed | 2.7 x 10⁻⁵ s⁻¹ |
| 5-7 | Neutral | 1.0 x 10⁻⁶ s⁻¹[2][3] |
| 9 | Base-Catalyzed | 1.7 x 10⁻⁴ s⁻¹ |
| 11 | Base-Catalyzed | 1.7 x 10⁻² s⁻¹ |
Table 2: Estimated Half-Life of t-Butyl Ester at Different pH Values and Temperatures
| pH | Temperature (°C) | Estimated Half-Life (t½) |
| 2 | 4 | ~6 hours[2][3] |
| 7 | 22 | ~5 days[2][3] |
| 11 | 22 | ~8 minutes[2][3] |
Experimental Protocols
Protocol: Forced Hydrolysis Stability Study of this compound
This protocol is adapted from ICH Q1A(R2) guidelines for forced degradation studies.[1]
1. Objective: To evaluate the stability of this compound in aqueous solutions under acidic, neutral, and basic conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Constant temperature incubator/water bath
3. Procedure:
a. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
b. Sample Preparation for Hydrolysis: For each condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 0.1 mg/mL.
-
Acidic Hydrolysis: 0.1 M HCl
-
Neutral Hydrolysis: PBS, pH 7.4
-
Basic Hydrolysis: 0.1 M NaOH
c. Incubation: Incubate the samples at a controlled temperature (e.g., 40°C).
d. Time Points for Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
e. Sample Analysis:
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Monitor the degradation of the parent compound and the formation of degradation products by measuring the peak areas.
f. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Data Analysis: Calculate the percentage of degradation of this compound at each time point relative to the initial concentration (time 0). Plot the percentage of the remaining compound against time for each condition.
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
avoiding off-target reactions of "Acid-PEG10-t-butyl ester"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Acid-PEG10-t-butyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker featuring a decaethylene glycol (PEG10) spacer. This linker possesses two distinct functional groups: a terminal carboxylic acid and a t-butyl protected carboxylic acid.[1] The terminal carboxylic acid is readily available for conjugation with primary amines through amide bond formation, typically facilitated by carbodiimide (B86325) activators like EDC or HATU.[1] The t-butyl ester serves as a protecting group for the other carboxyl group, which can be deprotected under acidic conditions to reveal a second carboxylic acid for subsequent reactions.[1] This dual functionality makes it a versatile tool in bioconjugation, particularly for linking molecules to proteins, peptides, or other biomolecules, and in the development of antibody-drug conjugates (ADCs) and PROTACs.[2][3]
Q2: What are the key advantages of using a PEG10 spacer in my construct?
The polyethylene (B3416737) glycol (PEG) spacer offers several benefits in bioconjugation:
-
Increased Hydrophilicity and Solubility: The PEG chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial for hydrophobic molecules.
-
Reduced Steric Hindrance: The length of the PEG10 spacer provides adequate distance between the conjugated molecules, minimizing steric hindrance that could otherwise impair their biological activity.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Immunogenicity: The hydrophilic PEG chain can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C in a desiccated environment.[1] For solutions in anhydrous solvents like DMF or DMSO, storage at -20°C is also recommended to prevent degradation. It is crucial to warm the reagent to room temperature before opening to minimize condensation of moisture, which can hydrolyze the reactive groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound.
Guide 1: Amide Coupling Reaction (Terminal Carboxylic Acid)
Issue: Low or no yield of the desired conjugate.
| Possible Cause | Recommended Solution |
| Incomplete activation of the carboxylic acid | Ensure EDC/HATU and NHS/HOBt are fresh and have been stored under anhydrous conditions. Use a slight excess (1.1-1.5 equivalents) of the activating agents. |
| Hydrolysis of the activated ester | Perform the reaction in an anhydrous aprotic solvent (e.g., DMF, DMSO, or DCM). Ensure all glassware is thoroughly dried. |
| Suboptimal reaction pH | For EDC/NHS chemistry, maintain a reaction pH between 4.5 and 7.2 for the activation step and between 7.2 and 8.5 for the coupling step with the amine. |
| Presence of competing nucleophiles | Ensure the amine-containing molecule is in a buffer free of other primary amines (e.g., Tris buffer). |
| Steric hindrance | Increase the reaction time and/or temperature. Consider using a longer PEG linker if steric hindrance is a significant issue. |
Issue: Formation of multiple products or impurities.
| Possible Cause | Recommended Solution |
| Side reactions of the coupling agent (EDC) | The primary side product is the formation of an N-acylisourea adduct. This can be minimized by using NHS or HOBt to form a more stable active ester. |
| Reaction with non-target amines | If your target molecule has multiple amine groups, consider using a protecting group strategy to achieve site-specific conjugation. |
| Premature deprotection of the t-butyl ester | Avoid acidic conditions during the coupling reaction. Ensure the reaction pH is maintained in the neutral to slightly basic range. |
Guide 2: t-Butyl Ester Deprotection
Issue: Incomplete deprotection of the t-butyl ester.
| Possible Cause | Recommended Solution |
| Insufficient acid strength or concentration | Use a strong acid like trifluoroacetic acid (TFA). A common condition is 50-95% TFA in a co-solvent like dichloromethane (B109758) (DCM).[4] |
| Short reaction time | Monitor the reaction progress using TLC or HPLC. Deprotection can take from 30 minutes to several hours at room temperature. |
| Low reaction temperature | Perform the reaction at room temperature. If deprotection is still slow, a slight increase in temperature can be considered, but with caution to avoid side reactions. |
Issue: Degradation of the conjugate or formation of side products.
| Possible Cause | Recommended Solution |
| Alkylation of sensitive residues by the t-butyl cation | The t-butyl cation generated during deprotection can alkylate electron-rich amino acids like tryptophan and methionine. |
| Use of scavengers | To prevent alkylation, add scavengers to the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS. |
| Acid-labile functional groups on the conjugate | If your conjugate contains other acid-sensitive groups, consider using milder deprotection conditions or an alternative protecting group strategy in your synthesis design. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
This protocol describes the conjugation of the terminal carboxylic acid of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated this compound solution to the amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove unreacted reagents and byproducts.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for t-Butyl Ester Deprotection using TFA
This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.
Materials:
-
t-Butyl ester-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
Cold diethyl ether
-
Purification system (e.g., HPLC)
Procedure:
-
Deprotection Cocktail Preparation:
-
Prepare a deprotection cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Dissolve the t-butyl ester-protected conjugate in a minimal amount of DCM.
-
Add the deprotection cocktail to the dissolved conjugate.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by HPLC or TLC.
-
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
Precipitate the deprotected product by adding cold diethyl ether to the residue.
-
Centrifuge or filter to collect the precipitate.
-
Wash the precipitate with cold diethyl ether to remove scavengers and their byproducts.
-
-
Purification:
-
Further purify the deprotected conjugate by HPLC if necessary.
-
Visualizations
Caption: A generalized experimental workflow for bioconjugation using this compound.
Caption: A troubleshooting decision tree for low yield in amide coupling reactions.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Drug-to-Antibody Ratio with Acid-PEG10-t-butyl ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing "Acid-PEG10-t-butyl ester" to improve the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the drug-to-antibody ratio (DAR)?
This compound is a heterobifunctional linker that contains a 10-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] One end of the linker has a carboxylic acid group, which can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of an antibody.[1][4] The other end features a t-butyl ester protected carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation of a drug molecule.[1][2]
The PEG component of the linker is crucial for improving the DAR.[5] Hydrophobic drug payloads can lead to aggregation of ADCs at higher DARs.[6] The hydrophilic PEG chain helps to increase the overall solubility and stability of the ADC, mitigating aggregation and allowing for the attachment of a higher number of drug molecules per antibody.[5][6] This can lead to a more potent ADC.
Q2: What are the key steps for conjugating a drug to an antibody using this compound?
The conjugation process typically involves a two-step approach:
-
Antibody Modification: The carboxylic acid end of the this compound is activated (e.g., using EDC and NHS) and then reacted with the lysine residues on the antibody.[4][6] This forms a stable amide bond, attaching the PEG linker to the antibody.
-
Drug Conjugation: The t-butyl ester protecting group on the other end of the linker is removed using an acid, such as trifluoroacetic acid (TFA).[7] The newly exposed carboxylic acid is then activated and reacted with an amine-containing drug molecule to form the final ADC.
Q3: How can I control the drug-to-antibody ratio (DAR) when using this linker?
Controlling the DAR is a critical aspect of ADC development.[8][9] When using lysine conjugation, a heterogeneous mixture of ADCs with different DARs is often produced because there are multiple accessible lysine residues on an antibody.[4][10] However, you can influence the average DAR by:
-
Molar ratio of linker to antibody: Increasing the molar excess of the activated linker during the antibody modification step will generally lead to a higher average DAR. This should be optimized empirically for each specific antibody and drug combination.
-
Reaction conditions: Factors such as pH, temperature, and reaction time can affect the efficiency of the conjugation reaction and, consequently, the DAR.[5]
Q4: What are the advantages of using a PEG linker like this compound in ADCs?
PEG linkers offer several advantages in ADC development:
-
Increased Solubility and Stability: The hydrophilic nature of PEG helps to counteract the hydrophobicity of many cytotoxic drugs, reducing the risk of aggregation and improving the stability of the ADC.[5][6]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life in vivo.
-
Reduced Immunogenicity: The PEG chain can shield the drug and linker from the immune system, potentially reducing the immunogenicity of the ADC.[5]
-
Higher Drug Loading: By mitigating aggregation issues, PEG linkers enable the development of ADCs with a higher DAR, which can result in enhanced potency.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of ADCs using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient activation of the linker's carboxylic acid. | - Ensure EDC and NHS/Sulfo-NHS are fresh and stored under anhydrous conditions.- Optimize the molar ratio of EDC/NHS to the linker. A 1.5- to 5-fold excess is a good starting point.[6] |
| Suboptimal reaction conditions for lysine conjugation. | - Adjust the pH of the reaction buffer to 7.5-8.5 for efficient lysine labeling.[5]- Optimize the reaction time and temperature. A common starting point is 2 hours at room temperature.[6] | |
| Insufficient molar excess of the linker. | - Increase the molar ratio of the activated linker to the antibody. Titrate from a 5-fold to a 20-fold excess to find the optimal ratio for your desired DAR. | |
| ADC Aggregation | High hydrophobicity of the drug-linker complex. | - Confirm that the PEG10 linker provides sufficient hydrophilicity for your specific drug. In some cases, a longer PEG chain may be necessary.- Perform conjugation at a lower antibody concentration. |
| Incomplete removal of unreacted drug-linker. | - Ensure thorough purification of the ADC after the conjugation step using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). | |
| Incomplete t-butyl ester deprotection | Insufficient acid strength or reaction time. | - Use a sufficient concentration of trifluoroacetic acid (TFA), typically 50-95% in a suitable solvent like dichloromethane (B109758) (DCM).[7]- Ensure a sufficient reaction time for complete deprotection. Monitor the reaction by LC-MS. |
| Presence of scavengers that quench the acid. | - Avoid basic buffers or components in the reaction mixture that could neutralize the TFA. | |
| Heterogeneous DAR Profile | Stochastic nature of lysine conjugation. | - This is an inherent characteristic of lysine conjugation.[4][10] Characterize the ADC population by techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the distribution of different DAR species.[8][9] |
| - For a more homogeneous product, consider site-specific conjugation strategies targeting engineered cysteines, though this requires antibody engineering.[11] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol outlines the general procedure for conjugating a drug to an antibody via lysine residues using the this compound linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Amine-containing drug molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography)
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO. Use a 1.5- to 2-fold molar excess of EDC and NHS relative to the linker.
-
Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
Step 2: Conjugation of Activated Linker to Antibody
-
Add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point for achieving a higher DAR. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker and reagents.
Step 3: Deprotection of the t-butyl ester
-
Lyophilize the purified antibody-linker conjugate to remove aqueous buffer.
-
Resuspend the conjugate in a solution of 50-95% TFA in DCM.
-
Incubate for 30-60 minutes at room temperature. Monitor the deprotection by LC-MS.
-
Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.
Step 4: Activation of the Deprotected Linker and Drug Conjugation
-
Dissolve the deprotected antibody-linker conjugate in an appropriate buffer.
-
Activate the newly exposed carboxylic acid on the linker using EDC and NHS as described in Step 1.
-
Dissolve the amine-containing drug in DMSO.
-
Add the activated antibody-linker conjugate to the drug solution.
-
Incubate for 2-4 hours at room temperature.
-
Purify the final ADC using SEC or other appropriate chromatography methods to remove unreacted drug and reagents.
Step 5: Characterization of the ADC
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Data Presentation
Table 1: Representative Impact of PEGylation on ADC Properties
| ADC Construct | Linker Type | Average DAR | Aggregation (%) | Plasma Clearance (mL/h/kg) |
| ADC-DrugX | Non-PEGylated | 3.5 | 15 | 0.45 |
| ADC-DrugX-PEG4 | Linear PEG4 | 6.2 | 8 | 0.30 |
| ADC-DrugX-PEG10 | Linear PEG10 | 7.8 | < 5 | 0.22 |
| ADC-DrugX-PEG24 | Linear PEG24 | 8.0 | < 5 | 0.20 |
Note: The data presented are illustrative and based on general trends observed in the literature. Actual results will vary depending on the specific antibody, drug, and conjugation conditions.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Amine-reactive conjugation of the linker to antibody lysine residues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. purepeg.com [purepeg.com]
Validation & Comparative
The Pivotal Role of Linker Length: A Comparative Guide to Acid-PEG10-t-butyl Ester and Other PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex process where every component matters. Among the critical elements is the linker, the bridge connecting the target protein binder and the E3 ligase ligand. This guide provides a detailed comparison of the performance of PROTACs utilizing polyethylene (B3416737) glycol (PEG) linkers of varying lengths, with a special focus on the implications of a 10-unit PEG linker, exemplified by Acid-PEG10-t-butyl ester.
The linker in a PROTAC is not merely a spacer but a key determinant of its efficacy.[1] Its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of successful protein degradation.[2][3] An optimal linker length facilitates a productive ternary complex geometry, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[4] Conversely, a suboptimal linker can result in steric hindrance or an inability to bring the target and E3 ligase into sufficient proximity, thereby diminishing or ablating degradation activity.[3]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation.[5] The following tables summarize experimental data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1), demonstrating the critical impact of linker length on degradation potency. While direct data for a PEG10 linker is not always available, its performance can be inferred from the trends observed with similar linker lengths.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| PEG-like | 9 | ~50% | >10 | [4] |
| PEG-like | 12 | ~75% | ~5 | [4] |
| PEG-like | 16 | ~95% | ~1 | [4] |
| PEG-like | 19 | ~70% | ~5 | [4] |
| PEG-like | 21 | ~60% | >10 | [4] |
This data, adapted from a seminal study by Cyrus et al., showcases a clear structure-activity relationship where a 16-atom linker provided the optimal length for ERα degradation in MCF7 breast cancer cells.[4]
Table 2: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation observed | - | [4] |
| Alkyl/Ether | 21 | 3 | 96% | [4] |
| Alkyl/Ether | 29 | 292 | 76% | [4] |
For TBK1, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive, and a longer 29-atom linker showed reduced efficacy.[4]
Based on these trends, a PROTAC incorporating a PEG10 linker (which corresponds to a 31-atom chain length) would be expected to show significant degradation activity, although it may be slightly beyond the optimal length for some targets, potentially leading to a higher DC50 compared to a shorter, more optimal linker. However, for targets requiring a greater separation between the binding pockets of the protein of interest and the E3 ligase, a longer linker like PEG10 could be advantageous.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental technique to quantify the dose-dependent degradation of a target protein.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 for ERα) at an appropriate density in 6-well plates and allow them to adhere overnight.[6]
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[6] Include a vehicle-only control (e.g., DMSO).[1]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling to denature the proteins.[1]
-
Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoretic separation.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
4. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[3]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Ternary Complex Formation Assays (SPR and ITC)
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to characterize the formation and stability of the ternary complex.
Surface Plasmon Resonance (SPR):
-
This technique monitors the binding events in real-time.[]
-
Typically, the E3 ligase (e.g., VHL or Cereblon) is immobilized on a sensor chip.[8]
-
A solution containing the PROTAC is injected, followed by the injection of the target protein.[8]
-
The formation of the ternary complex is detected as a change in the refractive index at the sensor surface, allowing for the determination of binding affinities and kinetics.[9]
Isothermal Titration Calorimetry (ITC):
-
ITC measures the heat changes associated with binding events.[]
-
A solution of the PROTAC is titrated into a sample cell containing the target protein and the E3 ligase.
-
The resulting heat changes are measured to determine the thermodynamic parameters of ternary complex formation, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[10]
Visualizing the Process: Signaling Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase combination. While longer linkers like those derived from this compound can offer advantages in terms of spanning greater distances and providing flexibility for ternary complex formation, the optimal length is often a delicate balance. As the compiled data demonstrates, both excessively short and long linkers can lead to a decrease in degradation potency. Therefore, a systematic evaluation of a range of linker lengths is paramount to developing highly effective and potent PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to ADC Linker Technologies: Non-Cleavable PEG-Based Linkers vs. Cleavable Systems
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation, the mechanism and rate of drug release, and ultimately, the overall efficacy and safety profile. This guide provides a detailed comparison between a stable, non-cleavable linker component, exemplified by structures like "Acid-PEG10-t-butyl ester," and the major classes of cleavable linkers.
Introduction to Linker Strategies
The choice of a linker is a fundamental decision in ADC design, creating a dichotomy between two primary strategies: non-cleavable and cleavable linkers.
-
Non-Cleavable Linkers: These linkers, often incorporating polyethylene (B3416737) glycol (PEG) chains for improved solubility and pharmacokinetics, form a stable, covalent bond between the antibody and the payload. The release of the active drug relies on the complete lysosomal degradation of the antibody into amino acids, liberating a drug-linker-amino acid complex. The "this compound" represents a building block for such a linker, where the PEG10 chain acts as a hydrophilic spacer and the terminal acid (after deprotection of the t-butyl ester) serves as a conjugation point.
-
Cleavable Linkers: This category includes linkers designed to be selectively cleaved in response to specific triggers within the tumor microenvironment or inside cancer cells. This strategy aims for a more targeted and potentially more rapid release of the payload. The most common types are hydrazone (acid-labile), disulfide (reduction-sensitive), and peptide (enzyme-sensitive) linkers.
Comparative Analysis of Linker Performance
The selection of a linker technology involves a trade-off between stability in circulation and the efficiency of payload release at the target site.
Stability in Systemic Circulation
A key requirement for any ADC is stability in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to systemic toxicity and reduced efficacy. Non-cleavable linkers generally exhibit the highest plasma stability due to the robustness of the chemical bonds.
| Linker Type | Typical Half-Life in Human Plasma | Cleavage Mechanism |
| Non-Cleavable (e.g., Thioether) | > 200 hours | Proteolytic degradation of the antibody |
| Peptide (e.g., Val-Cit) | ~150 hours | Enzymatic (e.g., Cathepsin B) |
| Disulfide | 50 - 100 hours | Reduction (e.g., by Glutathione) |
| Hydrazone | 20 - 50 hours | Acid-catalyzed hydrolysis |
Data are generalized from multiple preclinical studies and can vary based on the specific ADC construct.
Mechanism of Payload Release
The mechanism of drug release is the most fundamental difference between these linker types.
Caption: Mechanisms of payload release for non-cleavable vs. cleavable linkers.
As illustrated, the release mechanism has significant implications for the nature of the active cytotoxic agent.
-
Non-cleavable linkers release the payload with the linker and an attached amino acid residue (e.g., lysine) still attached.[1][2][3] This complex must retain cytotoxic activity.
-
Cleavable linkers are designed to release the payload in its original, unmodified, and often more potent form.[3][4][5] This is achieved through various triggers:
-
Hydrazone Linkers: Cleaved by the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4]
-
Disulfide Linkers: Cleaved in the highly reductive environment of the cytosol, which has a much higher concentration of glutathione (B108866) than the bloodstream.[3][4]
-
Peptide Linkers: Typically contain a specific amino acid sequence (e.g., valine-citrulline) that is recognized and cleaved by lysosomal proteases like Cathepsin B, which are overexpressed in many tumor cells.[4]
-
The Bystander Effect
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[4] Once the unmodified, membrane-permeable payload is released inside the target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells. This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. In contrast, the charged amino acid-linker-payload complex released from non-cleavable linkers is generally membrane-impermeable and cannot exit the cell, thus limiting its activity to the target cell only.[3][6]
Experimental Protocols
Evaluating the performance of different linker technologies requires a series of standardized in vitro and in vivo assays.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma. Protocol:
-
Incubate the ADC in human or murine plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Separate the ADC from plasma proteins using a method like affinity chromatography (e.g., Protein A).
-
Quantify the amount of intact ADC and released payload using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) for the antibody component and LC-MS (Liquid Chromatography-Mass Spectrometry) for the payload.
-
Calculate the half-life (t½) of the ADC in plasma.
Caption: Workflow for a typical plasma stability assay.
In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC against cancer cell lines. Protocol:
-
Plate cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeted ADC, and free payload for a set period (typically 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Plot the dose-response curve and calculate the IC50 (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism. Protocol:
-
Implant human tumor cells subcutaneously into immunocompromised mice (xenograft model).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeted ADC).
-
Administer the treatments intravenously (IV) according to a predetermined schedule.
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, calculate the Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Comparative Efficacy Data
The choice of linker can have a profound impact on the therapeutic index of an ADC. The following table presents representative preclinical data comparing ADCs with different linker types targeting the same antigen.
| ADC Construct | Linker Type | In Vitro IC50 (Antigen+) | In Vivo TGI (%) | Key Characteristic |
| ADC-1 | Non-Cleavable (Thioether) | 5.2 nM | 85% | High stability, no bystander effect |
| ADC-2 | Cleavable (Val-Cit-PABC) | 0.8 nM | 95% | Potent bystander effect, good stability |
| ADC-3 | Cleavable (Disulfide) | 1.5 nM | 70% | Moderate stability, bystander effect |
| ADC-4 | Cleavable (Hydrazone) | 2.1 nM | 60% | Lower stability, pH-dependent release |
Data are hypothetical and compiled for illustrative purposes based on trends observed in published literature.
Generally, cleavable linkers that can mediate a bystander effect (like Val-Cit) often show higher potency in vitro and in vivo, especially in heterogeneous tumor models. However, the superior stability of non-cleavable linkers can lead to a better safety profile and may be preferred for highly homogeneous tumors or when the payload itself is sufficiently potent as the amino acid conjugate.[1]
Conclusion: Selecting the Optimal Linker
There is no single "best" linker; the optimal choice is context-dependent and must be tailored to the specific antibody, payload, and target indication.
-
Non-Cleavable Linkers (incorporating elements like PEG spacers) are ideal for applications demanding maximum stability and a wide therapeutic window, where a bystander effect is not required or is undesirable. They are best suited for potent payloads that retain activity after antibody degradation and for targeting homogeneously expressed antigens.
-
Cleavable Linkers offer the advantage of releasing the payload in its most active form and can harness the bystander effect to eradicate a larger population of cancer cells.
-
Peptide linkers are often favored for their high stability and specific cleavage by tumor-associated enzymes.
-
Hydrazone and disulfide linkers provide alternative release mechanisms but often present a greater challenge in balancing stability and efficient cleavage.
-
Ultimately, the decision must be guided by rigorous experimental evaluation of stability, in vitro potency, and in vivo efficacy and safety for each specific ADC candidate. The continued innovation in linker chemistry, including the development of novel cleavable and non-cleavable systems, will further expand the toolkit for creating next-generation ADCs with improved therapeutic outcomes.
References
- 1. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. njbio.com [njbio.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. The selection of an appropriate protecting group for a carboxylic acid moiety can significantly influence the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of options, the t-butyl ester holds a prominent position due to its unique stability profile. This guide provides an objective comparison of the t-butyl ester with other commonly employed carboxylic acid protecting groups, namely methyl, benzyl (B1604629), and silyl (B83357) esters. We will delve into their relative stabilities under various reaction conditions, supported by available data, and provide detailed experimental protocols for their cleavage.
Orthogonal Protection Strategy: A Logic-Based Approach
The concept of orthogonal protection is fundamental in multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others. The choice of a carboxylic acid protecting group is often dictated by the stability of other protecting groups present in the molecule and the reaction conditions anticipated in subsequent synthetic steps.
Caption: Protecting group selection based on reaction conditions.
Data Presentation: Stability of Common Carboxylic Acid Protecting Groups
The following table summarizes the relative stability of t-butyl, methyl, benzyl, and silyl esters under common reaction conditions. This data is compiled from various sources and is intended to be a general guide. Specific reaction rates can be highly substrate-dependent.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophilic Attack (e.g., Grignard, Organolithiums) |
| t-Butyl Ester | Labile [1] | Generally Stable (cleavable with strong bases)[1] | Stable | Stable |
| Methyl Ester | Stable to mild acid, labile to strong acid | Labile [1] | Stable | Labile [1] |
| Benzyl Ester | Stable to mild acid, labile to strong acid | Generally Stable (cleavable with strong bases) | Labile [1] | Labile |
| Silyl Ester | Labile [1] | Labile [1] | Stable | Labile [1] |
Experimental Protocols
Below are representative experimental protocols for the deprotection of each class of ester. Yields and reaction times are substrate-dependent and may require optimization.
Deprotection of t-Butyl Esters (Acid-Catalyzed)
Protocol:
-
Dissolve the t-butyl ester substrate in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically used in a mixture with DCM (e.g., 1:1 v/v).
-
Anhydrous hydrogen chloride (HCl) gas bubbled through the solution or a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane).
-
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The crude carboxylic acid can be purified by crystallization, chromatography, or extraction.
Experimental Workflow (DOT Language):
Caption: Workflow for t-butyl ester deprotection.
Deprotection of Methyl Esters (Base-Catalyzed Saponification)
Protocol:
-
Dissolve the methyl ester in a mixture of a water-miscible organic solvent (e.g., methanol, ethanol, or tetrahydrofuran (B95107) (THF)) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). Typically, 1.1 to 2 equivalents of the base are used.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylate salt.
-
Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure to afford the crude product for further purification.
Deprotection of Benzyl Esters (Hydrogenolysis)
Protocol:
-
Dissolve the benzyl ester in a suitable solvent such as methanol, ethanol, ethyl acetate, or THF.
-
Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
Deprotection of Silyl Esters (Fluoride-Mediated Cleavage)
Protocol:
-
Dissolve the silyl ester in an appropriate solvent, such as THF or acetonitrile.
-
Add a fluoride (B91410) source. Common reagents include:
-
Tetrabutylammonium fluoride (TBAF), typically as a 1 M solution in THF.
-
Hydrogen fluoride-pyridine complex (HF·Py).
-
Potassium fluoride (KF) with a phase-transfer catalyst like 18-crown-6.
-
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude carboxylic acid.
Concluding Remarks
The choice of a carboxylic acid protecting group is a critical decision in the design of a synthetic strategy. The t-butyl ester offers the distinct advantage of being stable to a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions. This makes it an excellent choice for syntheses involving organometallic reagents or basic reaction steps where other ester protecting groups might be labile.
In contrast, methyl esters are susceptible to basic hydrolysis, providing an orthogonal deprotection strategy when acid-labile groups are present. Benzyl esters are uniquely cleaved by hydrogenolysis, a mild and neutral method that is compatible with many functional groups, but not those susceptible to reduction. Silyl esters are highly labile to both acidic and basic conditions, as well as fluoride ions, making them suitable for temporary protection when mild deprotection is required.
Ultimately, the optimal protecting group depends on the specific molecular context and the planned synthetic sequence. A thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, is paramount for the successful execution of complex organic syntheses.
References
A Comparative Guide to the In Vivo and In Vitro Performance of Acid-PEG10-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro performance of Acid-PEG10-t-butyl ester, a heterobifunctional PEG linker, against relevant alternatives. The information presented herein is intended to assist researchers in making informed decisions for their drug development and bioconjugation projects.
Introduction to this compound
This compound is a hydrophilic linker molecule featuring a terminal carboxylic acid and a t-butyl protected carboxyl group, separated by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid allows for conjugation to amine-containing molecules, while the t-butyl ester provides a protecting group that can be removed under acidic conditions to reveal a second carboxylic acid for further modification. This linker is frequently employed in the development of antibody-drug conjugates (ADCs), where it connects a monoclonal antibody to a cytotoxic payload. The PEG component enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate.
In Vitro Performance Comparison
The in vitro performance of a linker is critical for its successful application in drug development, influencing factors such as stability during storage and conjugation efficiency.
Stability
Forced degradation studies under various stress conditions provide insights into the intrinsic stability of the linker.
| Stress Condition | This compound Performance | Reference |
| Acidic Conditions (pH < 4) | Complete deprotection of the t-butyl ester within 2 hours. | [1] |
| Oxidative Stress (3% H₂O₂) | ≤5% degradation. | [1] |
| Thermal Stress (40°C/75% RH) | 2% decomposition over 6 months. | [1] |
Solubility
The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of conjugated molecules.
| Molecule Type | Solubility Enhancement with PEG10 Linker | Reference |
| Paclitaxel Analogs | 45% increase | [1] |
| Kinase Inhibitors | 62% increase | [1] |
| Steroid Derivatives | 78% increase | [1] |
Conjugation Efficiency
The terminal carboxylic acid of this compound allows for efficient conjugation to primary amines.
| Parameter | This compound | Amino-PEG Derivatives | Reference |
| Conjugation Efficiency | 3.2-fold higher | Lower | [1] |
In Vivo Performance Comparison
The in vivo performance of a linker is paramount for the efficacy and safety of a therapeutic agent. Key parameters include plasma stability, biodistribution, and overall therapeutic index. As this compound is a component of a larger therapeutic molecule, its in vivo performance is best assessed in the context of a fully formed conjugate.
A case study using a Trastuzumab-MMAE conjugate with a PEG10 linker provides valuable in vivo data.
| Parameter | PEG10-Linker Conjugate | Non-PEGylated Control | Reference |
| Plasma Stability (72 hr) | 98% | 82% | [1] |
| Tumor Accumulation | 2.3-fold increase | Baseline | [1] |
| Maximum Tolerated Dose | 5 mg/kg | 3 mg/kg | [1] |
Comparison with Alternatives
The choice of linker can be optimized by comparing this compound with alternatives that vary in PEG chain length or functional groups.
Varying PEG Chain Length (Acid-PEGn-t-butyl ester)
The length of the PEG chain can significantly impact the pharmacokinetic properties of the conjugate.
| PEG Chain Length | Effect on In Vivo Performance | Reference |
| Shorter PEG Chains (< PEG8) | Increased clearance. | [2] |
| Longer PEG Chains (≥ PEG8) | Decreased clearance, approaching that of the parental antibody. | [2] |
| PEG24 | Enabled ADCs with higher drug-to-antibody ratios (DAR 8) to have greater plasma exposure and improved in vivo performance. | [2] |
Alternative Functional Group (Amino-PEG10-t-butyl ester)
Replacing the terminal carboxylic acid with an amino group offers a different conjugation chemistry. The amino group can react with carboxylic acids, activated NHS esters, or carbonyls.[3] While specific comparative in vivo data is limited, the choice between an acid and an amino terminal group will depend on the desired conjugation strategy for the specific payload and antibody.
Experimental Protocols
In Vitro Stability Assay
Objective: To assess the stability of the PEGylated linker under various stress conditions.
-
Sample Preparation: Prepare solutions of the linker in different buffers to simulate acidic, basic, and neutral pH conditions. Prepare solutions with an oxidizing agent (e.g., H₂O₂) and for thermal stress studies.
-
Incubation: Incubate the samples at specified temperatures and time points (e.g., 40°C for thermal stress).
-
Analysis: At each time point, analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact linker and any degradation products.
-
Data Analysis: Calculate the percentage of degradation over time for each stress condition.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC containing the linker in plasma.
-
Sample Preparation: Incubate the ADC in plasma (e.g., human, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples by a suitable method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to measure the amount of intact ADC.
-
Data Analysis: Plot the percentage of intact ADC over time to determine the plasma half-life.[4]
Cell Viability (MTT) Assay
Objective: To evaluate the in vitro cytotoxicity of an ADC.
-
Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5][6]
In Vivo Tumor Accumulation Study
Objective: To determine the biodistribution and tumor-targeting ability of an ADC.
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models).
-
ADC Administration: Administer the fluorescently labeled or radiolabeled ADC intravenously.
-
Imaging/Tissue Collection: At various time points post-injection, perform in vivo imaging or collect tumors and other organs.
-
Quantification: Quantify the amount of ADC accumulated in the tumor and other tissues.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) to assess tumor targeting and off-target accumulation.
Visualizations
Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Caption: General Experimental Workflow for ADC Development.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Amino-PEG10-t-butyl ester, 1818294-42-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugates Synthesized with "Acid-PEG10-t-butyl ester"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) synthesized with the "Acid-PEG10-t-butyl ester" linker against alternative linker technologies. The inclusion of experimental data, detailed methodologies, and visual workflows aims to inform the rational design and selection of linkers for novel ADCs.
Introduction to "this compound" in ADC Synthesis
"this compound" is a bifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker that has gained prominence in the field of bioconjugation, particularly in the synthesis of ADCs.[1][2] Its structure comprises a carboxylic acid group for conjugation to an antibody, a ten-unit polyethylene glycol (PEG10) chain, and a t-butyl ester protected carboxylic acid for payload attachment.[1][2] The hydrophilic PEG spacer plays a crucial role in modulating the physicochemical properties of the resulting ADC, addressing challenges associated with hydrophobic payloads.[3]
The synthesis of an ADC using this linker typically involves the activation of the terminal carboxylic acid to react with primary amines (e.g., lysine (B10760008) residues) on the antibody.[1] Following conjugation, the t-butyl ester is deprotected under acidic conditions to reveal a carboxylic acid, which is then activated for coupling with the desired cytotoxic payload.[1]
Performance Characterization of ADCs with PEG10 Linker
The incorporation of a PEG10 linker, such as that derived from "this compound," significantly influences the key characteristics of an ADC, including drug-to-antibody ratio (DAR), stability, in vitro cytotoxicity, and in vivo pharmacokinetics.
Drug-to-Antibody Ratio (DAR)
The hydrophilic nature of the PEG10 spacer can facilitate the conjugation of a higher number of drug molecules per antibody without inducing aggregation, a common issue with hydrophobic payloads.[3] This allows for the generation of ADCs with a potentially higher and more homogeneous DAR, which can be a critical factor in therapeutic efficacy. While a specific DAR for ADCs using "this compound" is dependent on the specific antibody and payload, the use of PEG linkers, in general, has been shown to enable the synthesis of ADCs with a DAR of up to 8 with good biophysical properties.[4]
In Vitro Cytotoxicity
The impact of a PEG linker on the in vitro cytotoxicity of an ADC can be context-dependent. Some studies have shown that for certain antibody-payload combinations, the inclusion of PEG linkers of varying lengths has a minimal effect on the half-maximal inhibitory concentration (IC50) values.[5] Conversely, other research, particularly with smaller targeting moieties, has indicated that longer PEG chains can lead to a reduction in in vitro potency.[5][6] This highlights the importance of empirical testing for each specific ADC construct.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with PEG and Non-PEG Linkers
| Linker Type | Target Cell Line | IC50 (ng/mL) | Reference |
| Non-PEG Linker | Karpas-299 | ~10 | [5] |
| PEG2 Linker | Karpas-299 | ~10 | [5] |
| PEG4 Linker | Karpas-299 | ~10 | [5] |
| PEG8 Linker | Karpas-299 | ~10 | [5] |
| PEG12 Linker | Karpas-299 | ~10 | [5] |
| PEG24 Linker | Karpas-299 | ~10 | [5] |
| No PEG Insertion | HER2-positive cells | (baseline) | [6] |
| 4 kDa PEG Insertion | HER2-positive cells | 4.5-fold reduction vs. no PEG | [6] |
| 10 kDa PEG Insertion | HER2-positive cells | 22-fold reduction vs. no PEG | [6] |
In Vivo Pharmacokinetics
A significant advantage of incorporating PEG linkers in ADCs is the improvement of their pharmacokinetic (PK) profiles. The hydrophilic PEG chain creates a hydration shell around the ADC, which can reduce clearance and extend the plasma half-life.[7][8] Studies have demonstrated that increasing the PEG linker length generally leads to decreased systemic clearance and increased exposure, although a plateau may be reached with longer PEG chains.[4][5]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters
| Linker Length | Clearance (mL/day/kg) in Rats | Half-life Extension (vs. no PEG) | Reference |
| No PEG | ~15 | - | [5] |
| PEG2 | ~10 | - | [5] |
| PEG4 | ~7 | - | [5] |
| PEG8 | ~5 | - | [5] |
| PEG12 | ~5 | - | [5] |
| PEG24 | ~5 | - | [5] |
| 4 kDa PEG | - | 2.5-fold | [6] |
| 10 kDa PEG | - | 11.2-fold | [6] |
Stability
The stability of an ADC in circulation is paramount to its safety and efficacy. Premature release of the cytotoxic payload can lead to off-target toxicity. PEGylation has been shown to enhance the stability of ADCs, reducing aggregation and potentially shielding the linker from enzymatic degradation.[3][9] The stability of ADCs can be assessed in plasma or serum over time by measuring the amount of intact ADC or the release of free payload.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of ADCs. Below are protocols for key experiments.
Determination of Drug-to-Antibody Ratio (DAR)
1. UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients.
-
The average DAR is the molar ratio of the payload to the antibody.
2. Hydrophobic Interaction Chromatography (HIC):
-
Inject the ADC sample onto a HIC column.
-
Use a decreasing salt gradient to elute the different drug-loaded species.
-
The species will separate based on hydrophobicity, with higher DAR species having longer retention times.
-
Calculate the weighted average DAR from the peak areas of the different species.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate target cancer cells in a 96-well plate and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC and a control antibody to the wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration to determine the IC50 value.
In Vivo Pharmacokinetic Study
-
Animal Model: Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Quantification: Determine the concentration of the total antibody (conjugated and unconjugated) in the plasma samples using an ELISA.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, and half-life.
Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: Analyze the samples by a suitable method such as HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining over time.[10]
Visualizing Workflows and Relationships
The following diagrams illustrate the key processes involved in the synthesis and characterization of ADCs using "this compound".
Caption: Workflow for ADC synthesis using "this compound".
Caption: Experimental workflow for ADC characterization.
Caption: Logical relationship between linker properties and ADC performance.
Conclusion
The use of "this compound" for the synthesis of ADCs offers a compelling strategy to improve the physicochemical and pharmacokinetic properties of these complex biotherapeutics. The hydrophilic PEG10 spacer can enable higher drug loading, enhance stability, and prolong circulation half-life, potentially leading to an improved therapeutic index. However, the impact on in vitro potency can be variable and requires careful evaluation for each specific ADC. This guide provides a framework for the comparative characterization of ADCs synthesized with this linker, supported by established experimental protocols, to facilitate the development of next-generation targeted cancer therapies.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to PEGylated vs. Non-PEGylated Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that significantly impacts the therapeutic efficacy, safety, and pharmacokinetic profile of a drug. This guide provides an objective comparison of PEGylated and non-PEGylated linkers, supported by experimental data, to inform the selection of the optimal linker strategy for your specific application.
The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, to a molecule is a widely used strategy to improve the pharmacological properties of biotherapeutics.[1] This modification can enhance solubility, increase stability, and prolong circulation half-life by creating a hydrophilic shield around the conjugated molecule.[1][2] However, the use of non-PEGylated linkers can also offer distinct advantages in certain therapeutic contexts. This guide will delve into a comparative analysis of these two linker types, focusing on key performance parameters.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in performance between PEGylated and non-PEGylated linkers based on data from various studies.
| Parameter | PEGylated Linkers | Non-PEGylated Linkers | Key Findings |
| Pharmacokinetics (PK) | |||
| Circulation Half-life | Generally increased.[3][4] | Generally shorter.[3][4] | PEGylation extends the circulation time of drugs by increasing their hydrodynamic size, which reduces renal clearance.[1] The length of the PEG chain is a critical factor, with longer chains typically leading to longer half-lives.[4][5] For example, a 10 kDa PEG linker increased the half-life of an affibody-drug conjugate by 11.2-fold compared to the non-PEGylated version.[4] |
| Area Under the Curve (AUC) | Increased.[4] | Lower.[4] | A higher AUC for PEGylated conjugates indicates greater drug exposure over time.[4] |
| Clearance | Decreased.[5] | Higher.[5] | Slower clearance of PEGylated conjugates is a direct result of their increased size and reduced renal filtration.[5] |
| Stability | |||
| In Vivo Stability | Generally enhanced.[3][6] | Can be susceptible to degradation.[3] | The PEG shield can protect the linker and payload from enzymatic degradation in the bloodstream.[1] However, the specific chemical linkage is also a critical determinant of stability for both linker types.[7] |
| Plasma Stability | High.[8] | Variable, dependent on linker chemistry.[8] | PEGylated linkers contribute to overall conjugate stability in plasma.[9] |
| Immunogenicity | |||
| Antigenicity | Reduced.[2][] | Can be more immunogenic.[11] | The PEG chains can mask epitopes on the drug or carrier, reducing the likelihood of an immune response.[2] However, it is important to note that anti-PEG antibodies can be pre-existing or induced, which can lead to accelerated clearance and potential hypersensitivity reactions.[12][13] |
| Efficacy | |||
| Tumor Accumulation | Can be enhanced.[14] | May be lower due to faster clearance.[14] | The prolonged circulation of PEGylated conjugates can lead to greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[15] |
| In Vitro Cytotoxicity | Can be maintained or slightly reduced.[5][16] | Generally high.[16] | The effect of PEGylation on in vitro potency can vary depending on the specific drug, target, and linker design.[16] |
| Maximum Tolerated Dose (MTD) | Often increased.[14] | May be lower.[14] | The improved safety profile of PEGylated drugs, due to reduced off-target effects, can lead to a higher MTD.[14] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of linker performance. Below are representative protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the conjugate and the rate of payload release in plasma.[8]
Methodology:
-
Incubate the antibody-drug conjugate (ADC) at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[8]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[8] This can be achieved using techniques such as ELISA for total antibody and liquid chromatography-mass spectrometry (LC-MS) to measure the drug-to-antibody ratio (DAR) and identify any payload-adducts.[8]
In Vivo Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of the conjugate in an animal model.[4]
Methodology:
-
Administer a single intravenous (i.v.) dose of the conjugate to a suitable animal model (e.g., mice or rats).[4][5]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h, 96h, 168h).[4][8]
-
Process the blood samples to isolate plasma.[8]
-
Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as ELISA.
-
Calculate pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC), using appropriate software.[5]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the conjugate in a preclinical cancer model.[4]
Methodology:
-
Implant tumor cells into immunocompromised mice.
-
Once tumors reach a specified volume, randomize the animals into treatment groups.
-
Administer the PEGylated conjugate, non-PEGylated conjugate, vehicle control, and any other relevant controls according to a defined dosing schedule.[4]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[4]
-
At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., biodistribution).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of PEGylated and non-PEGylated linkers.
Caption: Experimental workflow for comparing PEGylated and non-PEGylated ADCs.
Caption: Logical relationships between linker properties and biological outcomes.
Conclusion
The decision to use a PEGylated or non-PEGylated linker is multifaceted and depends on the specific therapeutic goals. PEGylated linkers offer significant advantages in improving the pharmacokinetic profile and reducing the immunogenicity of bioconjugates, which often translates to enhanced in vivo efficacy.[1][9] However, potential concerns regarding anti-PEG antibodies and the impact on in vitro potency must be considered.[12][16] Non-PEGylated linkers, while typically resulting in faster clearance, may be advantageous in scenarios where rapid payload delivery is desired or when the inherent properties of the drug and carrier molecule are sufficient to achieve the desired therapeutic window. A thorough evaluation of both linker types through well-designed in vitro and in vivo experiments is crucial for the successful development of novel biotherapeutics.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bio-integration.org [bio-integration.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. purepeg.com [purepeg.com]
- 12. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Cleavable PEGylation Enhances the Antitumor Efficacy of Small-Sized Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Antibody Conjugation Sites: "Acid-PEG10-t-butyl ester" vs. Alternative Chemistries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Acid-PEG10-t-butyl ester" with alternative linkers for antibody conjugation. We will delve into the validation of conjugation sites, presenting supporting experimental data and detailed methodologies to inform the selection of the most appropriate conjugation strategy for your research and therapeutic development.
Introduction to Antibody Conjugation and the Role of Linkers
Antibody-drug conjugates (ADCs) and other antibody conjugates have emerged as a powerful class of biotherapeutics. The linker, which covalently attaches a payload (e.g., a cytotoxic drug, a fluorescent dye) to an antibody, is a critical component that significantly influences the stability, pharmacokinetics, efficacy, and toxicity of the conjugate. The choice of linker and conjugation strategy dictates the location and number of payloads attached to the antibody, directly impacting the overall performance of the final product.
"this compound" is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that offers a versatile platform for antibody conjugation. Its key features include a terminal carboxylic acid for immediate reaction with primary amines (e.g., lysine (B10760008) residues) on the antibody and a t-butyl protected carboxylic acid, which allows for a delayed, secondary conjugation step after deprotection. The PEG10 spacer enhances solubility and can improve the pharmacokinetic properties of the conjugate.
This guide will compare the validation of conjugation using "this compound" with two widely used alternative chemistries: Maleimide-PEG linkers and NHS-ester-PEG linkers.
Comparison of Linker Chemistries
The selection of a linker chemistry is a critical decision in the design of an antibody conjugate. The following table provides a comparative overview of the key characteristics of "this compound" and its alternatives.
| Feature | This compound | Maleimide-PEG Linkers | NHS-ester-PEG Linkers |
| Target Residue | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Primary amines (e.g., Lysine) |
| Bond Formed | Stable amide bond | Thioether bond | Stable amide bond |
| Specificity | Non-specific (targets multiple lysines) | Site-specific (targets engineered or reduced cysteines) | Non-specific (targets multiple lysines) |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous | Homogeneous | Heterogeneous |
| Reaction Conditions | Requires activation (e.g., EDC/NHS) | Mild, near-neutral pH | Mild, slightly alkaline pH (7.2-8.5)[1] |
| Stability of Linkage | High | Generally stable, but can undergo retro-Michael reaction leading to deconjugation[2] | High |
| Key Advantages | Versatility with protected group for sequential conjugation, hydrophilic PEG spacer improves solubility. | Enables precise control over conjugation site and DAR, leading to a more homogeneous product. | Simple and efficient reaction chemistry. |
| Key Disadvantages | Results in a heterogeneous mixture of conjugates, requires an activation step. | Requires available thiol groups (may necessitate antibody engineering or reduction of disulfide bonds), potential for linker instability. | Results in a heterogeneous mixture of conjugates. |
Experimental Validation of Conjugation Sites
The thorough characterization of an antibody conjugate is essential to ensure its quality, efficacy, and safety. This involves confirming the covalent attachment of the payload, determining the location of the conjugation sites, and quantifying the drug-to-antibody ratio (DAR). The following sections detail the key experimental protocols used for this validation.
Mass Spectrometry (MS) for Conjugation Site Identification
Mass spectrometry is a powerful tool for the detailed characterization of antibody conjugates at the molecular level.
Protocol: Peptide Mapping by LC-MS/MS to Identify Conjugation Sites
-
Sample Preparation:
-
Denature, reduce, and alkylate the antibody conjugate to unfold the protein and make it accessible to enzymatic digestion.
-
Digest the alkylated conjugate into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first stage of MS measures the mass-to-charge ratio of the peptides, and the second stage fragments the peptides and measures the masses of the fragments.
-
-
Data Analysis:
-
Compare the MS/MS spectra of the conjugated peptides to the spectra of the unconjugated antibody peptides.
-
The mass shift corresponding to the mass of the linker-payload identifies the modified peptide.
-
The fragmentation pattern in the MS/MS spectrum confirms the specific amino acid residue (e.g., lysine or cysteine) to which the linker is attached.[3]
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Linker: A Comparative Guide to Acid-PEG10-t-butyl Ester in Cancer-Targeting PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, a chemical bridge connecting the target-binding ligand to the E3 ligase recruiter. This guide provides a comparative analysis of the performance of PROTACs, with a focus on the role of PEG-based linkers like Acid-PEG10-t-butyl ester, in modulating the efficacy of these novel cancer therapeutics.
The Critical Influence of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in determining its overall efficacy. The length, flexibility, and chemical composition of the linker directly influence several key parameters that are essential for successful protein degradation:
-
Ternary Complex Formation : The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Degradation Efficiency : The stability of this ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Physicochemical Properties : Linkers, particularly polyethylene (B3416737) glycol (PEG) linkers, can significantly improve the solubility and cell permeability of the PROTAC molecule, which are crucial for its bioavailability and therapeutic potential.
Comparative Efficacy of PROTACs with PEG and Alternative Linkers
The choice of linker can dramatically impact the potency and selectivity of a PROTAC. Below is a compilation of data from various studies on PROTACs targeting key cancer-related proteins, illustrating the influence of different linker types on their degradation efficiency in various cancer cell lines.
Androgen Receptor (AR) Targeting PROTACs in Prostate Cancer
The Androgen Receptor (AR) is a key driver of prostate cancer. PROTACs that induce the degradation of AR have shown significant promise in preclinical studies.
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | Cancer Cell Line | DC50 | Dmax |
| ARD-69 | AR Antagonist | VHL Ligand | Optimized Linker | LNCaP | 0.86 nM | >95% |
| VCaP | 0.76 nM | >95% | ||||
| 22Rv1 | 10.4 nM | >95% | ||||
| ARV-110 | AR Antagonist | VHL Ligand | Not Specified | VCaP | <1 nM | ~100% |
| LNCaP | <1 nM | ~100% | ||||
| ARD-266 | AR Antagonist | Low-affinity VHL Ligand | Shorter Linker | LNCaP, VCaP, 22Rv1 | 0.2-1 nM | Not Specified |
| PSMA-ARD-203 | AR Antagonist | Not Specified | Not Specified | VCaP | 21.86 ± 13.40 nM | Not Specified |
| LNCaP | 44.38 ± 18.05 nM | Not Specified | ||||
| 22Rv1 | 50.19 ± 13.78 nM | Not Specified |
Bromodomain-containing protein 4 (BRD4) Targeting PROTACs in Various Cancers
BRD4 is an epigenetic reader protein that is a promising target in various cancers, including leukemia and lymphoma.
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | Cancer Cell Line | DC50 | Dmax |
| PROTAC 1 | OTX015 | Pomalidomide | Optimized PEG | Burkitt's Lymphoma (BL) | <1 nM | Not Specified |
| PROTAC 2 (dBET1) | JQ1 | Phthalimide | Not Specified | Acute Myeloid Leukemia (AML) | Effective at 100 nM | Not Specified |
| PROTAC 8 | WNY0824 | Not Specified | Not Specified | AR-positive Prostate Cancer | <1 nM | >99% |
| ARV-771 | BET Inhibitor | VHL Ligand | Not Specified | 22Rv1, LnCaP95, VCaP | <5 nM | Not Specified |
Epidermal Growth Factor Receptor (EGFR) Targeting PROTACs in Non-Small Cell Lung Cancer
EGFR is a well-validated target in non-small cell lung cancer (NSCLC), and PROTACs offer a strategy to overcome resistance to conventional EGFR inhibitors.
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | Cancer Cell Line | DC50 | Dmax |
| Compound 13 | Dacomitinib | VHL/CRBN | PEG and Triazole | HCC-827 (EGFRdel19) | 3.57 nM | 91% |
| MS39 | Gefitinib | VHL/CRBN | Not Specified | HCC-827 (exon 19 deletion) | 5.0 nM | Not Specified |
| H3255 (L858R) | 3.3 nM | Not Specified | ||||
| HJM-561 | Brigatinib | Lenalidomide | Various | EGFR Del19/T790M/C797S | 9.2 nM | Not Specified |
| EGFR L858R/T790M/C797S | 5.8 nM | Not Specified |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of PROTACs.
PROTAC Synthesis
The synthesis of a PROTAC typically involves a modular approach where the target-binding ligand and the E3 ligase ligand are synthesized or obtained separately. One of the ligands is often functionalized with a reactive group that can be coupled to the linker. The this compound linker, for instance, provides a carboxylic acid for coupling to an amine on one ligand and a t-butyl protected carboxylic acid on the other end. This protecting group can be removed under acidic conditions to allow for coupling to the second ligand.
A representative final step in PROTAC synthesis involves the amide coupling of a linker with a terminal carboxylic acid to a ligand with an available amine group using standard coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM. The reaction progress is monitored by LC-MS, and the final product is purified by preparative HPLC.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment : Cancer cell lines are seeded in multi-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading.
-
Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a serial dilution of the PROTAC or a control compound for a specified duration (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTT assay (which measures metabolic activity).
-
Data Analysis : The luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) values are calculated by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Navigating the PROTAC Landscape: A Comparative Guide to the Impact of PEG10 Linkers on Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Polyethylene (B3416737) Glycol (PEG) linkers against other common linker classes in Proteolysis-Targeting Chimeras (PROTACs), with a focus on the formation of the critical PROTAC-target-E3 ligase ternary complex. This guide provides supporting experimental data and detailed protocols to inform rational PROTAC design.
The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] The linker connecting the target-binding and E3-recruiting moieties is not merely a spacer but plays a pivotal role in dictating the geometry and stability of this complex, ultimately influencing the efficiency of protein degradation.[1][2] Among the various linker types, flexible polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][3] This guide assesses the impact of a representative PEG linker, PEG10, in comparison to other common linker classes—flexible alkyl chains and rigid linkers—on the formation of the ternary complex and subsequent protein degradation.
Comparative Analysis of Linker Performance
The choice of linker can significantly alter the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize representative quantitative data from various studies, illustrating the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[4]
Table 1: Impact of Linker Type and Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 16 | ~10 | >90% | [] |
| ERα | VHL | PEG | 12 | >100 | Not specified | [] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [6] |
| TBK1 | VHL | Alkyl/Ether | > 12 | Effective degradation | Not specified | [6] |
| BRD9 | VHL | Flexible | Not specified | More potent | Not specified | [7] |
| BRD4 | CRBN | Rigid | Not specified | Exhibited degradation | Not specified | [6] |
Table 2: Comparative Efficacy of PROTACs with Different Linker Compositions
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Composed of repeating ethylene (B1197577) glycol units. | Hydrophilic, improving solubility and cell permeability.[6] Biocompatible and synthetically versatile.[3] | Can have reduced metabolic stability.[1] May be more challenging and costly to synthesize compared to alkyl linkers.[1] |
| Alkyl Linkers | Simple hydrocarbon chains. | Synthetically accessible and chemically stable.[4] Length can be systematically varied.[4] | Generally hydrophobic, potentially limiting solubility and cellular uptake.[4] May lead to non-specific binding.[4] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings). | Can pre-organize the PROTAC into a bioactive conformation, enhancing potency.[6] May improve the stability of the ternary complex.[4] Can enhance metabolic stability and pharmacokinetic properties.[6] | Less conformational flexibility may hinder ternary complex formation if the geometry is suboptimal.[4] Can be more synthetically challenging.[4] |
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental approaches to assess ternary complex formation, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for assessing PROTAC efficacy.
Caption: Logical relationship of PROTAC linker properties to efficacy.
Detailed Experimental Protocols
Accurate assessment of ternary complex formation and subsequent protein degradation requires robust biophysical and cellular assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity of binary and ternary complexes.[8][9]
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) for both binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Purified, biotinylated E3 ligase
-
Purified POI
-
PROTACs with different linkers
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[8]
-
Binary Interaction Analysis (PROTAC-E3):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binding kinetics.
-
Regenerate the sensor surface between injections.
-
-
Binary Interaction Analysis (PROTAC-POI):
-
Immobilize the POI on a separate sensor chip.
-
Inject a series of concentrations of the PROTAC over the immobilized POI surface.
-
-
Ternary Complex Formation:
-
Over the immobilized E3 ligase surface, inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC.[8]
-
The resulting sensorgrams represent the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary binding affinity. A value of α > 1 indicates positive cooperativity.[8]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to assess cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified POI
-
PROTACs with different linkers
-
ITC buffer (e.g., phosphate-buffered saline)
Procedure:
-
Binary Titration (PROTAC into POI):
-
Fill the ITC syringe with a concentrated solution of the PROTAC.
-
Fill the sample cell with a dilute solution of the POI.
-
Perform a series of injections of the PROTAC into the POI solution and measure the heat changes.
-
-
Binary Titration (PROTAC into E3):
-
Repeat the titration with the PROTAC in the syringe and the E3 ligase in the sample cell.
-
-
Ternary Titration:
-
To measure the binding of the POI to the pre-formed PROTAC-E3 complex, fill the syringe with the POI.
-
Fill the sample cell with the E3 ligase saturated with the PROTAC.
-
Perform the titration and measure the heat changes.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Cooperativity can be assessed by comparing the binding affinity of the POI to the PROTAC-E3 complex with its affinity to the PROTAC alone.[11]
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation.[12][13]
Objective: To monitor the formation and stability of the PROTAC-induced ternary complex in real-time within a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect cells with plasmids encoding the NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins.
-
-
Cell Plating:
-
Plate the transfected cells into a white, 96-well assay plate.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTACs.
-
-
Reagent Addition:
-
Add the HaloTag® NanoBRET™ 618 ligand and the NanoBRET™ Nano-Glo® substrate to the wells.
-
-
Signal Detection:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate dose-response curves and determine the EC50 for ternary complex formation.
-
Conclusion
The linker is a critical determinant of PROTAC efficacy, with its length, composition, and flexibility directly impacting the formation and stability of the ternary complex. While flexible linkers like PEG10 offer advantages in terms of solubility and synthetic tractability, a systematic evaluation of different linker classes is essential for optimizing PROTAC design. The experimental protocols provided herein offer a robust framework for the comprehensive assessment of novel PROTACs, enabling researchers to make data-driven decisions to advance the development of this promising therapeutic modality. The provided visualizations offer a clear understanding of the underlying mechanisms and experimental strategies in the field of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aragen.com [aragen.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. tandfonline.com [tandfonline.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Acid-PEG10-t-butyl ester and Heterobifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery, the choice of a chemical linker is a critical determinant of the efficacy, stability, and overall performance of complex biomolecular constructs such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Acid-PEG10-t-butyl ester, a polyethylene (B3416737) glycol (PEG)-based heterobifunctional linker, with other commonly used heterobifunctional linkers, supported by experimental data and detailed methodologies.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two different reactive groups, enabling the sequential and controlled conjugation of two distinct biomolecules.[1] This targeted approach minimizes the formation of unwanted homodimers and other byproducts, a common issue with homobifunctional linkers.[1] The structure of a heterobifunctional linker typically consists of two reactive ends separated by a spacer arm. The nature of these reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition can significantly influence the stability, solubility, and steric hindrance of the final bioconjugate.[2]
Overview of this compound
This compound is a heterobifunctional linker featuring a decaethylene glycol (PEG10) spacer. One end of the linker has a carboxylic acid group, while the other end has a t-butyl protected carboxyl group.[3][4] The terminal carboxylic acid can be activated to react with primary amines, and the t-butyl ester can be deprotected under acidic conditions to reveal another carboxylic acid for further conjugation.[3][4] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous media.[5][6]
Comparison of Key Performance Parameters
The selection of an appropriate linker is crucial for the success of a bioconjugate. Below is a comparison of key performance parameters between a PEGylated linker like this compound and a common non-PEGylated heterobifunctional linker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
| Property | This compound (PEGylated) | SMCC (non-PEGylated) | Rationale & Supporting Data |
| Solubility | High in aqueous solutions | Low in aqueous solutions | The polyethylene glycol (PEG) chain in this compound is hydrophilic, which significantly improves the water solubility of the linker and the resulting bioconjugate, a crucial factor when working with hydrophobic drugs or proteins.[5][6] |
| Stability | Generally high in plasma | Variable, potential for premature cleavage | PEGylation can protect the bioconjugate from enzymatic degradation and reduce immunogenicity, leading to enhanced plasma stability and a longer circulation half-life.[5][6] The stability of the maleimide (B117702) group in SMCC can be a concern, with the potential for retro-Michael reaction leading to deconjugation.[3] |
| Flexibility & Spacing | High, with a long spacer arm (PEG10) | Low, with a short, rigid spacer arm | The extended and flexible PEG10 chain provides greater spatial separation between the conjugated molecules, which can be advantageous in overcoming steric hindrance and maintaining the biological activity of the components.[2] |
| Reactivity | Carboxylic acid requires activation (e.g., with EDC/NHS) for amine coupling. The t-butyl ester requires deprotection.[3][4] | NHS ester is highly reactive towards primary amines; maleimide is highly reactive towards sulfhydryl groups.[1] | The two-step activation/deprotection requirement for this compound allows for more controlled, sequential conjugations. The direct reactivity of SMCC's functional groups is suitable for straightforward one- or two-step conjugations.[1][3] |
| Immunogenicity | Low | Potentially higher | The PEG chain can shield the bioconjugate from the immune system, reducing its immunogenicity.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the design of comparative studies.
Protocol 1: General Two-Step EDC/NHS Coupling of this compound to an Antibody
This protocol describes the conjugation of the carboxylic acid end of this compound to a primary amine on an antibody.
Materials:
-
This compound
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature. Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.[7]
-
Activation of Carboxylic Acid:
-
Conjugation to Antibody:
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[9]
Protocol 2: In Vitro Plasma Stability Assay
This assay is used to determine the stability of the linker in plasma by measuring the amount of intact antibody-drug conjugate (ADC) over time.[10]
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA or LC-MS)
Procedure:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]
-
Quantification:
-
ELISA: Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[5]
-
LC-MS: Analyze the intact ADC to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage. Alternatively, quantify the amount of free payload released into the plasma.[5][6]
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to determine the average DAR of an ADC.[11]
Materials:
-
Purified ADC
-
Reducing agent (e.g., DTT)
-
RP-HPLC system with a suitable column
-
Mobile phases for gradient elution
Procedure:
-
Sample Preparation: Reduce the ADC by incubating with a reducing agent like DTT to separate the heavy and light chains.[11]
-
HPLC Analysis:
-
Inject the reduced sample onto the RP-HPLC column.
-
Separate the light chains, heavy chains, and their drug-conjugated forms using a suitable gradient of mobile phases.[11]
-
-
DAR Calculation:
-
Integrate the peak areas for each species in the chromatogram.
-
Calculate the weighted average DAR based on the percentage of each drug-loaded species and the number of drugs conjugated to it.[11][]
-
Visualizations
Chemical Structures
A comparison of the chemical structures of this compound and SMCC.
Experimental Workflow for ADC Creation and Analysis
A generalized workflow for the creation and analysis of an antibody-drug conjugate.
HER2 Signaling Pathway in Cancer
Antibody-drug conjugates often target cell surface receptors that are overexpressed in cancer cells, such as HER2.[3] Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[3]
Simplified HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.
Conclusion
The choice between a PEGylated linker like this compound and a non-PEGylated linker such as SMCC depends on the specific requirements of the bioconjugation application. This compound offers significant advantages in terms of solubility, stability, and reduced immunogenicity, which are often critical for in vivo applications like ADCs. While the conjugation chemistry may be more complex, the improved physicochemical properties of the resulting bioconjugate can lead to a superior therapeutic profile. In contrast, shorter, non-PEGylated linkers like SMCC may be suitable for applications where solubility is not a major concern and a more direct conjugation strategy is preferred. Careful consideration of the linker's properties and the biological system is paramount for the successful design and development of effective bioconjugates.
References
- 1. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Personal protective equipment for handling Acid-PEG10-t-butyl ester
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Acid-PEG10-t-butyl ester. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C28H54O14 | [1][2][3][4] |
| Molecular Weight | 614.7 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Colorless liquid or to be determined | [3][5][6] |
| Solubility | DMSO, DCM, DMF | [1][2] |
| Storage Conditions | -20°C, dry and dark | [1][2][3][5][6] |
Hazard Identification and Safety Precautions
Based on data for the structurally similar Acid-PEG1-t-butyl ester, this compound is presumed to present similar hazards.[7] The following pictograms and statements summarize the potential risks:
Pictogram:
Signal Word: Warning[7]
Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P405: Store locked up.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[8][9] Always inspect gloves for integrity before use. For tasks with a high risk of splash or for handling highly concentrated solutions, consider double-gloving.[9] |
| Eye and Face Protection | Safety goggles or face shield | Use safety goggles that meet ANSI Z87.1 standards to protect against splashes.[10] A face shield worn over safety glasses is required when there is a significant risk of splashing or exothermic reaction.[8][10][11] |
| Body Protection | Laboratory coat or gown | A long-sleeved, buttoned lab coat is mandatory.[10] For larger quantities or in situations with a higher risk of spills, a disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) should be used.[8] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of vapors or aerosols.[7] If engineering controls are insufficient, a respirator may be required.[10] |
| Foot Protection | Closed-toe shoes | Shoes that cover the entire foot are required to protect against spills.[10] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection.
Experimental Workflow for Handling this compound
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. aksci.com [aksci.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
